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(But-3-EN-2-YL)thiourea

Cat. No.: B15274110
M. Wt: 130.21 g/mol
InChI Key: LGMRVWUVGVXDAF-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)thiourea (CAS 89487-47-8) is an organosulfur compound with the molecular formula C5H10N2S and a molecular weight of 130.21 . This compound features a thiourea moiety, a versatile functional group known for its role in organic synthesis, coupled with a but-3-en-2-yl group that provides a reactive alkene handle . Thioureas are widely recognized as key precursors in the synthesis of various heterocycles, such as aminothiazoles and pyrimidine derivatives, which are privileged scaffolds in medicinal chemistry . The combination of these features makes this reagent a valuable building block for constructing more complex molecules. Researchers can leverage the nucleophilicity of the sulfur atom to generate thiols from alkyl halides or to form metal sulfide complexes . Furthermore, structurally similar allyl thioureas have been demonstrated in scientific literature to participate in innovative reactions such as thiotrifluoromethylation, where they act as both a reductant and an intramolecular sulfur source for the synthesis of trifluoromethylated thiazolines—structures of interest in drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle it with care, noting that it carries the hazard statement H301 (Toxic if swallowed) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2S B15274110 (But-3-EN-2-YL)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

but-3-en-2-ylthiourea

InChI

InChI=1S/C5H10N2S/c1-3-4(2)7-5(6)8/h3-4H,1H2,2H3,(H3,6,7,8)

InChI Key

LGMRVWUVGVXDAF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC(=S)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (But-3-en-2-yl)thiourea. Thiourea derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. Their biological activities, including antimicrobial, antifungal, and anticancer properties, make them promising candidates for drug discovery and development.[1][2][3][4] This document outlines a detailed synthetic protocol, thorough characterization methodologies, and expected analytical data for this compound, serving as a valuable resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-buten-2-amine with an appropriate thiocarbonylating agent. A common and effective method involves the use of benzoyl isothiocyanate, followed by the hydrolysis of the resulting N-benzoylthiourea derivative. This two-step approach generally provides good yields and high purity of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-buten-2-amine

  • Benzoyl isothiocyanate

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of 1-benzoyl-3-(but-3-en-2-yl)thiourea:

    • Dissolve 3-buten-2-amine (1.0 eq) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzoyl isothiocyanate (1.0 eq) dropwise to the cooled solution over a period of 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

    • Upon completion, pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 1-benzoyl-3-(but-3-en-2-yl)thiourea.

  • Step 2: Hydrolysis to this compound:

    • Suspend the crude 1-benzoyl-3-(but-3-en-2-yl)thiourea in a 10% aqueous solution of sodium hydroxide (50 mL).

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a pH of 5-6 is reached.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Quantitative Data for Synthesis
ParameterExpected Value
Yield 75-85%
Melting Point 110-115 °C
Purity (by HPLC) >98%
Reaction Time 10 hours

Characterization of this compound

The synthesized this compound is characterized using a combination of spectroscopic techniques to confirm its structure and purity. These methods include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Experimental Protocols: Characterization
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Expected Spectroscopic Data

Table 1: FT-IR Spectral Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3200Strong, Broad
C-H (sp³) Stretch2980 - 2900Medium
C=C Stretch1640 - 1620Medium
N-H Bend1620 - 1580Medium
C=S Stretch1250 - 1020Strong

Table 2: ¹H-NMR Spectral Data (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH₂7.5 - 8.5Broad Singlet-2H
NH6.0 - 7.0Broad Singlet-1H
=CH5.8 - 6.0Multiplet-1H
=CH₂5.1 - 5.3Multiplet-2H
CH4.5 - 4.7Multiplet-1H
CH₃1.3 - 1.5Doublet6.83H

Table 3: ¹³C-NMR Spectral Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=S180 - 185
=CH138 - 142
=CH₂114 - 118
CH50 - 55
CH₃20 - 25

Table 4: Mass Spectrometry Data

Ionm/z
[M+H]⁺131.07
[M+Na]⁺153.05

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis workup Reaction Work-up (Precipitation/Extraction) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization ftir FT-IR Spectroscopy characterization->ftir nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms end End ftir->end nmr->end ms->end sar_considerations thiourea_core This compound Core substituents Substituent Modifications thiourea_core->substituents lipophilicity Lipophilicity substituents->lipophilicity h_bonding Hydrogen Bonding Capacity substituents->h_bonding steric_effects Steric Effects substituents->steric_effects biological_activity Biological Activity lipophilicity->biological_activity h_bonding->biological_activity steric_effects->biological_activity antimicrobial Antimicrobial biological_activity->antimicrobial antifungal Antifungal biological_activity->antifungal anticancer Anticancer biological_activity->anticancer

References

(But-3-EN-2-YL)thiourea CAS number 89487-47-8

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on (But-3-en-2-yl)thiourea, a compound with the CAS number 89487-47-8, is presented for researchers, scientists, and professionals in drug development. Due to the limited publicly available data specifically for this molecule, this guide provides a comprehensive overview of N-substituted thiourea derivatives, contextualizing this compound within this broader class of pharmacologically significant compounds.

Introduction to Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups.[1][2] These molecules are structurally similar to ureas, with the oxygen atom replaced by a sulfur atom, which imparts distinct chemical properties.[3] The thiourea scaffold is a key pharmacophore in medicinal chemistry due to its ability to form stable interactions with biological targets through hydrogen bonding and coordination with metal ions.[1][4]

Thiourea derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1][5] Several drugs containing the thiourea moiety are in clinical use, such as the antituberculosis agents Thiocarlide and Thioacetazone, and the H2-receptor antagonist Metiamide.[1][6] The continued exploration of novel thiourea derivatives is a significant focus in the search for new therapeutic agents.[4]

Physicochemical and Structural Data

Specific experimental data for this compound is not widely available in the public domain. However, its basic molecular properties have been identified.

PropertyValueSource
CAS Number 89487-47-8[7]
Molecular Formula C5H10N2S[7]
Molecular Weight 130.21 g/mol [7]
Synonyms 1-(But-3-en-2-yl)thiourea[7]

Synthesis of Thiourea Derivatives

The synthesis of N-substituted thiourea derivatives can be achieved through several established methods. A common and efficient approach involves the reaction of an amine with an isothiocyanate. This method is versatile and allows for the introduction of various substituents on the thiourea core.

Experimental Protocol: General Synthesis of N-Substituted Thioureas
  • Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetone, or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.[8]

  • Addition of Isothiocyanate: The corresponding isothiocyanate (1.0 equivalent) is added dropwise to the amine solution at room temperature.[9]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Product Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[8]

  • Characterization: The structure and purity of the synthesized thiourea derivative are confirmed by spectroscopic methods such as 1H-NMR, IR, and mass spectrometry, as well as elemental analysis.[11]

G General Synthesis of N-Substituted Thiourea Amine Primary/Secondary Amine ReactionMixture Reaction Mixture Amine->ReactionMixture Isothiocyanate Isothiocyanate Isothiocyanate->ReactionMixture Solvent Organic Solvent (e.g., DCM, Acetone) Solvent->ReactionMixture Stirring Stirring at Room Temperature ReactionMixture->Stirring TLC Reaction Monitoring (TLC) Stirring->TLC Workup Work-up and Purification TLC->Workup Product N-Substituted Thiourea Workup->Product

Caption: A generalized workflow for the synthesis of N-substituted thiourea derivatives.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is not available, the broader class of thiourea derivatives has been extensively studied, revealing a multitude of therapeutic potentials.

Anticancer Activity

Many thiourea derivatives have demonstrated potent anticancer properties by targeting various pathways involved in carcinogenesis.[1] They can act as enzyme inhibitors, targeting proteins crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit kinases such as EGFR, which are often overactive in cancer.[1]

Antimicrobial and Antioxidant Effects

Thiourea derivatives also exhibit significant antibacterial, antifungal, and antiviral activities.[2][3] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Furthermore, some thiourea compounds have shown antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[5]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a thiourea derivative with anticancer properties, based on known mechanisms of similar compounds.

G Hypothetical Anticancer Mechanism of a Thiourea Derivative cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Thiourea This compound Derivative Thiourea->Receptor Apoptosis Apoptosis Thiourea->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: A potential mechanism of anticancer action for a thiourea derivative.

Future Directions

The diverse biological activities of thiourea derivatives underscore their potential in drug discovery. For this compound, future research should focus on its synthesis, purification, and comprehensive biological evaluation. Screening this compound against a panel of cancer cell lines, bacterial strains, and viral targets would be a crucial first step in elucidating its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the development of more potent and selective drug candidates.

References

Spectroscopic Analysis of (But-3-en-2-yl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (But-3-en-2-yl)thiourea, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds, primarily N-allylthiourea, and fundamental principles of spectroscopy. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of N-allylthiourea and the expected influence of the additional methyl group in the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Doublet3H-CH(CH₃)
~4.8-5.0Multiplet1H-CH(CH₃)
~5.1-5.3Multiplet2H=CH₂
~5.7-5.9Multiplet1H-CH=
~6.5-7.5Broad Singlet2H-NH₂
~7.0-8.0Broad Singlet1H-NH-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~20-CH(CH₃)
~55-CH(CH₃)
~115=CH₂
~135-CH=
~183C=S

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100-3400Strong, BroadN-H Stretching
3010-3090Medium=C-H Stretching
2920-2980MediumC-H Stretching
~1640MediumC=C Stretching
1500-1600StrongN-H Bending, C-N Stretching
~1400MediumC-N Stretching
~910, ~990Strong=C-H Bending (out-of-plane)
~700-800MediumC=S Stretching
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
~130[M]⁺ (Molecular Ion)
~115[M - CH₃]⁺
~73[M - C₄H₇]⁺
~57[C₄H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with a source of thiocyanate. One possible route for the synthesis of this compound is the reaction of but-3-en-2-amine with ammonium thiocyanate.

Materials:

  • But-3-en-2-amine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve but-3-en-2-amine in a minimal amount of water.

  • Slowly add an equimolar amount of concentrated hydrochloric acid to form the amine hydrochloride salt.

  • To this solution, add an equimolar amount of ammonium thiocyanate dissolved in water.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Acquire the ¹³C NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Prepare the sample as a KBr pellet or a thin film.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at a standard ionizing voltage (e.g., 70 eV).

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation purity_assessment Purity Assessment data_analysis->purity_assessment final_report final_report structure_elucidation->final_report Final Report purity_assessment->final_report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to (But-3-en-2-yl)thiourea: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthesis protocol, and potential biological relevance of (But-3-en-2-yl)thiourea. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific experimental data for this particular compound. Therefore, the information presented herein is largely based on the established chemistry of thiourea and its derivatives, and should be considered as a theoretical guide for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as N-(1-methylallyl)thiourea, is an organic compound featuring a thiourea core substituted with a but-3-en-2-yl group. Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of applications, ranging from organic synthesis to medicinal chemistry. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the reactive allylic group in this compound suggests potential for interesting chemical transformations and biological interactions. This guide aims to provide a detailed theoretical framework for the study of this compound.

Chemical and Physical Properties

The exact physical and chemical properties of this compound have not been experimentally determined. However, based on the known properties of structurally similar compounds, such as allylthiourea and N-methylthiourea, we can predict the following characteristics.

Structure and Nomenclature
  • IUPAC Name: this compound

  • Synonyms: N-(1-methylallyl)thiourea

  • CAS Number: Not assigned

  • Molecular Formula: C₅H₁₀N₂S

  • Molecular Weight: 130.21 g/mol

  • Chemical Structure:

Predicted Physical Properties

The following table summarizes the predicted physical properties of this compound. These values are estimations based on related compounds and should be experimentally verified.

PropertyPredicted ValueNotes
Appearance White to off-white crystalline solidBased on the typical appearance of thiourea derivatives.
Melting Point 80 - 120 °CThe melting point is expected to be in this range, influenced by the alkyl substituent.
Boiling Point Decomposes before boilingThioureas often decompose at higher temperatures.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like ethanol, acetone, and DMSO.The butenyl group decreases water solubility compared to unsubstituted thiourea.
pKa ~1.5 (for the protonated thiourea)Thioureas are weakly basic.

Proposed Synthesis and Experimental Protocols

A common and effective method for the synthesis of N-substituted thioureas is the reaction of an amine with an isothiocyanate. For this compound, a plausible synthetic route involves the reaction of but-3-en-2-amine with a source of thiocyanic acid or by using a protected isothiocyanate. A more direct approach, however, would be the reaction of but-3-en-2-amine with benzoyl isothiocyanate followed by hydrolysis.

Proposed Synthesis of this compound

A two-step synthesis is proposed:

  • Formation of N-benzoyl-N'-(but-3-en-2-yl)thiourea: But-3-en-2-amine is reacted with benzoyl isothiocyanate in an inert solvent like acetone or dichloromethane at room temperature.

  • Hydrolysis: The resulting N-benzoyl-N'-(but-3-en-2-yl)thiourea is then hydrolyzed using a base, such as sodium hydroxide, in an aqueous alcohol solution to yield this compound and sodium benzoate.

Detailed Experimental Protocol

Materials:

  • But-3-en-2-amine

  • Benzoyl isothiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Step 1: Synthesis of N-benzoyl-N'-(but-3-en-2-yl)thiourea

    • In a round-bottom flask, dissolve but-3-en-2-amine (1.0 eq) in anhydrous acetone.

    • To this solution, add benzoyl isothiocyanate (1.0 eq) dropwise at room temperature with constant stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzoyl-N'-(but-3-en-2-yl)thiourea.

  • Step 2: Hydrolysis to this compound

    • Dissolve the crude product from Step 1 in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and reflux the mixture for 2-3 hours.

    • After cooling to room temperature, neutralize the reaction mixture with hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the butenyl and thiourea moieties.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S, and C=C bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S).

Potential Biological Activity and Signaling Pathways

While no specific biological activities of this compound have been reported, the thiourea scaffold is present in numerous biologically active molecules. Thiourea derivatives have been investigated for their potential as:

  • Anticancer agents: Some thiourea derivatives have shown cytotoxic activity against various cancer cell lines.

  • Antimicrobial agents: The thiourea moiety can chelate metal ions essential for microbial growth or interact with key enzymes.

  • Enzyme inhibitors: Thioureas can act as inhibitors of various enzymes, including kinases and phosphatases.

The but-3-en-2-yl group introduces a site of unsaturation which could be involved in covalent interactions with biological macromolecules, potentially leading to irreversible inhibition of target proteins.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification & Characterization Amine But-3-en-2-amine Reaction1 Reaction in Acetone (Room Temperature) Amine->Reaction1 Isothiocyanate Benzoyl Isothiocyanate Isothiocyanate->Reaction1 Intermediate N-benzoyl-N'-(but-3-en-2-yl)thiourea Reaction1->Intermediate Reaction2 Reflux in Ethanol/Water Intermediate->Reaction2 Base Sodium Hydroxide Base->Reaction2 Product This compound Reaction2->Product Purification Recrystallization Product->Purification Characterization NMR, IR, MS, EA Purification->Characterization

Caption: Proposed two-step synthesis workflow for this compound.

General Reactivity of Thioureas

Thiourea_Reactivity cluster_reactions Potential Chemical Reactions Thiourea This compound Alkylation S-Alkylation (with Alkyl Halides) Thiourea->Alkylation Forms Isothiouronium Salt Oxidation Oxidation (e.g., with H₂O₂) Thiourea->Oxidation Forms Formamidine Sulfinic Acid Metal_Coordination Metal Chelation (e.g., with transition metals) Thiourea->Metal_Coordination Forms Metal Complexes Cyclization Heterocycle Formation (e.g., with α-haloketones) Thiourea->Cyclization Forms Thiazoles

An In-Depth Technical Guide to (But-3-en-2-yl) Isothiocyanate: Synthesis, Reactions, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-en-2-yl) isothiocyanate is an organosulfur compound belonging to the isothiocyanate family, a class of molecules that have garnered significant interest in the scientific community for their diverse biological activities. Isothiocyanates are characterized by the -N=C=S functional group, which imparts a unique reactivity profile, making them valuable synthons in organic chemistry and potent modulators of biological pathways. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological activities of (But-3-en-2-yl) isothiocyanate and its close isomers, with a focus on data relevant to researchers and professionals in drug development.

While specific data for (But-3-en-2-yl) isothiocyanate is limited in publicly accessible literature, this guide draws upon the well-established chemistry and biology of structurally related butenyl isothiocyanates to provide a predictive framework for its properties and reactivity.

Synthesis of (But-3-en-2-yl) Isothiocyanate

General Synthetic Routes:

  • From Primary Amines and Carbon Disulfide: This is a widely used method involving the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. Subsequent decomposition of this salt, often facilitated by a desulfurylating agent, yields the isothiocyanate.

  • Thiophosgene-based Synthesis: The reaction of primary amines with thiophosgene (CSCl₂) or its surrogates is a classic method for isothiocyanate synthesis. Due to the high toxicity of thiophosgene, alternative reagents are often preferred.

  • Rearrangement of Thiocyanates: In some cases, isothiocyanates can be formed through the[1][1]-sigmatropic rearrangement of the corresponding allyl or propargyl thiocyanates.

A plausible synthetic pathway for (But-3-en-2-yl) isothiocyanate is depicted below, starting from but-3-en-2-ol.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product But-3-en-2-ol But-3-en-2-ol But-3-en-2-amine But-3-en-2-amine But-3-en-2-ol->But-3-en-2-amine Amination (But-3-en-2-yl) isothiocyanate (But-3-en-2-yl) isothiocyanate But-3-en-2-amine->(But-3-en-2-yl) isothiocyanate e.g., CS₂, base; then desulfurylation

Figure 1. Plausible synthetic pathway for (But-3-en-2-yl) isothiocyanate.

Core Reactions of (But-3-en-2-yl) Isothiocyanate

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles. The presence of the butenyl group introduces additional potential for reactivity at the double bond.

Nucleophilic Addition Reactions

The primary mode of reaction for isothiocyanates is nucleophilic addition to the central carbon atom of the -N=C=S group.

General Reaction Scheme:

Nucleophilic_Addition BITC (But-3-en-2-yl)-N=C=S Adduct (But-3-en-2-yl)-NH-C(=S)-Nu BITC->Adduct + Nu Nu-H Nu->Adduct +

Figure 2. General nucleophilic addition to (But-3-en-2-yl) isothiocyanate.

Common Nucleophiles and Products:

Nucleophile (Nu-H)Product Class
Amines (R-NH₂)Thioureas
Alcohols (R-OH)Thiocarbamates
Thiols (R-SH)Dithiocarbamates
Water (H₂O)Dithiocarbamic acid (unstable)

Experimental Protocol: General Procedure for the Synthesis of a Thiourea Derivative

To a solution of (But-3-en-2-yl) isothiocyanate (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or ethanol) is added the primary or secondary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the corresponding thiourea derivative.

Cycloaddition Reactions

The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds.

[3+2] Cycloaddition:

Isothiocyanates can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocycles. For example, reaction with azides can yield thiadiazoles.

Diels-Alder [4+2] Cycloaddition:

The C=N or C=S bond of the isothiocyanate can act as a dienophile in Diels-Alder reactions with conjugated dienes.

Diels_Alder BITC (But-3-en-2-yl)-N=C=S Cycloadduct Cycloadduct BITC->Cycloadduct + Diene Diene Diene->Cycloadduct + Anticancer_Mechanisms ITC (But-3-en-2-yl) Isothiocyanate VEGF VEGF Expression ITC->VEGF Down-regulates Apoptosis Induction of Apoptosis ITC->Apoptosis Induces CellCycle Cell Cycle Arrest ITC->CellCycle Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports CancerCell Cancer Cell Proliferation Apoptosis->CancerCell Inhibits CellCycle->CancerCell Inhibits

References

Technical Guide: Enantioselective Synthesis of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining chiral (But-3-en-2-yl)thiourea. The synthesis is a two-step process commencing with the resolution of racemic but-3-en-2-amine to isolate the desired enantiomer, followed by the reaction of the chiral amine with a suitable isothiocyanate. This document details the experimental protocols, key reaction parameters, and expected outcomes, offering a practical guide for the laboratory synthesis of this versatile chiral building block. The methodologies presented are grounded in established principles of asymmetric synthesis and are broadly applicable to the preparation of other chiral thioureas.

Introduction

Chiral thioureas have emerged as privileged scaffolds in asymmetric catalysis and drug discovery.[1] Their ability to act as hydrogen bond donors allows them to activate electrophiles and control the stereochemical outcome of a wide range of chemical transformations. The but-3-en-2-yl moiety introduces a valuable vinyl group that can be further functionalized, making chiral this compound a potentially useful intermediate in the synthesis of complex molecules.

This guide outlines a reliable and reproducible method for the preparation of enantiomerically enriched this compound. The synthetic strategy is depicted in the workflow below.

Synthesis_Workflow racemic_amine Racemic But-3-en-2-amine diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Reaction resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation chiral_amine_salt Enantiomerically Pure Amine Salt separation->chiral_amine_salt Isolation of less soluble salt base_treatment Base Treatment (e.g., NaOH) chiral_amine_salt->base_treatment chiral_amine Chiral But-3-en-2-amine base_treatment->chiral_amine thiourea_formation Thiourea Formation chiral_amine->thiourea_formation Reaction isothiocyanate Isothiocyanate (e.g., Phenyl isothiocyanate) isothiocyanate->thiourea_formation final_product Chiral this compound thiourea_formation->final_product

Caption: Synthetic workflow for chiral this compound.

Synthesis of Chiral But-3-en-2-amine via Resolution

The first critical step is the resolution of the racemic but-3-en-2-amine to obtain the desired enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.[2]

Experimental Protocol: Resolution of Racemic But-3-en-2-amine

This protocol is based on the general principle of resolving racemic amines using a chiral acid.[2]

Materials:

  • Racemic but-3-en-2-amine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Salt Formation: In a flask, dissolve racemic but-3-en-2-amine (1.0 eq.) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate can be concentrated and recrystallized to potentially increase the yield of the desired diastereomer.

  • Liberation of the Chiral Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the pH is strongly basic (pH > 12). This will liberate the free amine from its salt.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched but-3-en-2-amine.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resulting amine should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Parameter Value/Condition
Reactants Racemic but-3-en-2-amine, L-(+)-Tartaric acid
Stoichiometry Amine:Acid = 2:1
Solvent Methanol
Crystallization Temp. 4 °C
Expected Yield ~35-45% (for one enantiomer after resolution)
Expected ee >95% (after one recrystallization)

Table 1: Key parameters for the resolution of but-3-en-2-amine.

Synthesis of Chiral this compound

The final step involves the reaction of the enantiomerically pure but-3-en-2-amine with a suitable isothiocyanate. The choice of isothiocyanate will determine the final substituent on the thiourea. For the purpose of this guide, phenyl isothiocyanate is used as a common and readily available reagent.

Experimental Protocol: Synthesis of N-(But-3-en-2-yl)-N'-phenylthiourea

This protocol is adapted from general procedures for the synthesis of thioureas from primary amines and isothiocyanates.[3]

Materials:

  • Chiral but-3-en-2-amine (enantiomerically pure)

  • Phenyl isothiocyanate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: Dissolve the chiral but-3-en-2-amine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Isothiocyanate: Slowly add phenyl isothiocyanate (1.0 eq.) to the amine solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral this compound.

Parameter Value/Condition
Reactants Chiral but-3-en-2-amine, Phenyl isothiocyanate
Stoichiometry Amine:Isothiocyanate = 1:1
Solvent Dichloromethane (DCM)
Reaction Temp. Room Temperature
Expected Yield >90%
Expected Purity >98% (after purification)

Table 2: Key parameters for the synthesis of N-(But-3-en-2-yl)-N'-phenylthiourea.

Characterization

The synthesized chiral this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the butenyl and phenyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations of the thiourea moiety.[4][5]

  • Polarimetry: To measure the specific rotation and confirm the chirality of the product.

Safety Considerations

  • Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.

  • Amines can be corrosive and have strong odors. Handle with appropriate personal protective equipment (PPE).

  • Solvents like dichloromethane and methanol are volatile and flammable. Use in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and practical framework for the enantioselective synthesis of this compound. The two-step process, involving the resolution of the racemic amine precursor followed by thiourea formation, is a robust and adaptable method. The quantitative data and experimental protocols presented herein are intended to facilitate the successful synthesis of this valuable chiral building block for applications in asymmetric catalysis and medicinal chemistry.

References

An In-depth Technical Guide on the Stability and Reactivity of the Butenyl Group in Thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, organic synthesis, and materials science. The incorporation of various functional groups onto the thiourea scaffold allows for the fine-tuning of their chemical and biological properties. This guide focuses on the stability and reactivity of the butenyl group when incorporated into a thiourea molecule, providing a comprehensive overview for researchers in drug development and organic chemistry. The butenyl moiety, an unsaturated four-carbon alkyl chain, introduces a reactive site—the carbon-carbon double bond—which can participate in a variety of chemical transformations. Understanding the interplay between the butenyl group and the thiourea core is crucial for the design of novel molecules with specific reactivity and biological activity.

Synthesis of Butenyl Thiourea Derivatives

The synthesis of N-butenyl thiourea derivatives typically follows established protocols for thiourea formation. The most common and versatile method involves the reaction of butenylamine with an appropriate isothiocyanate. Alternatively, butenyl isothiocyanate can be reacted with a primary or secondary amine.

A general synthetic approach involves the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a coupling agent to yield the isothiocyanate. This intermediate can then be reacted with an amine to form the desired thiourea.[1] A more direct and atom-economical approach involves the reaction of isocyanides with amines in the presence of elemental sulfur.[1]

Experimental Protocol: Synthesis of N-(But-3-en-1-yl)thiourea

This protocol is a generalized procedure based on common methods for thiourea synthesis.

Materials:

  • But-3-en-1-amine

  • Benzoyl isothiocyanate (or another desired isothiocyanate)

  • Anhydrous acetone or dichloromethane

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve but-3-en-1-amine (1.0 equivalent) in anhydrous acetone.

  • To this solution, add a solution of benzoyl isothiocyanate (1.0 equivalent) in anhydrous acetone dropwise at room temperature with continuous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required for less reactive amines.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(but-3-en-1-yl)-N'-benzoylthiourea.

Characterization:

The synthesized compound should be characterized by standard spectroscopic methods.

Spectroscopic Data Typical Chemical Shifts/Frequencies
¹H NMR δ 5.7-5.9 ppm (m, 1H, -CH=), δ 4.9-5.1 ppm (m, 2H, =CH₂), δ 3.5-3.7 ppm (q, 2H, -NH-CH₂-), δ 2.3-2.5 ppm (q, 2H, -CH₂-CH=), δ 7.8-9.0 ppm (br s, 2H, -NH-)
¹³C NMR δ 180-185 ppm (C=S), δ 134-136 ppm (-CH=), δ 117-119 ppm (=CH₂), δ 43-45 ppm (-NH-CH₂-), δ 33-35 ppm (-CH₂-CH=)
FT-IR ν 3100-3300 cm⁻¹ (N-H stretching), ν 1500-1600 cm⁻¹ (C=C stretching), ν 1300-1400 cm⁻¹ (C=S stretching)

Stability of the Butenyl Group in Thiourea

Specific studies on the stability of the butenyl group in thiourea are not extensively documented. However, its stability can be inferred from the general chemical properties of alkenes and thioureas.

  • Acidic Conditions: The double bond of the butenyl group is susceptible to electrophilic addition in the presence of strong acids, potentially leading to hydration, hydrohalogenation, or polymerization. The thiourea moiety itself can be protonated at the sulfur or nitrogen atoms, which may influence the electronic properties of the butenyl group.

  • Basic Conditions: The butenyl group is generally stable under basic conditions. The thiourea moiety can be deprotonated at the nitrogen atoms under strong basic conditions to form a thioenolate, which could potentially participate in intramolecular reactions.

  • Thermal Stability: Thiourea derivatives are generally stable crystalline solids at room temperature. At elevated temperatures, decomposition may occur, potentially involving the butenyl group, although specific decomposition pathways for butenyl thiourea have not been detailed in the literature.

  • Oxidative Stability: The double bond of the butenyl group is susceptible to oxidation by various oxidizing agents (e.g., peroxides, permanganate), leading to epoxides, diols, or cleavage products. The sulfur atom in the thiourea group is also prone to oxidation, which can lead to the formation of thiourea S-oxides and other oxidized sulfur species.[2]

Reactivity of the Butenyl Group in Thiourea

The butenyl group introduces a site of unsaturation that can undergo a variety of chemical reactions. The reactivity of the double bond can be influenced by the electronic effects of the thiourea moiety.

Intramolecular Radical Cyclization

A significant reaction involving the butenyl group in a thiourea derivative is the intramolecular radical cyclization. Alkenes substituted with a thiourea can undergo a C-CF₃ addition followed by an intramolecular C-S bond formation when treated with the Togni reagent and trifluoroacetic acid (TFA) at room temperature.[3] This reaction proceeds via a radical mechanism where the thiourea acts as both a reductant to generate the CF₃ radical and as a sulfur source for the cyclization.[3] This process leads to the formation of trifluoromethyl-substituted thiazolines or thiazines, which are of interest in medicinal chemistry.

G cluster_synthesis Synthesis of Butenyl Thiourea cluster_reaction Intramolecular Radical Cyclization Butenylamine Butenylamine Butenyl_Thiourea N-Butenyl Thiourea Butenylamine->Butenyl_Thiourea Nucleophilic Addition Isothiocyanate Isothiocyanate Isothiocyanate->Butenyl_Thiourea Butenyl_Thiourea_Reactant N-Butenyl Thiourea Radical_Adduct Radical Adduct Intermediate Butenyl_Thiourea_Reactant->Radical_Adduct Radical Addition Togni_Reagent Togni_Reagent CF3_Radical CF3 Radical Togni_Reagent->CF3_Radical generates CF3_Radical->Radical_Adduct Cyclized_Product CF3-Substituted Thiazine Radical_Adduct->Cyclized_Product Intramolecular Cyclization

Fig. 1: Synthesis and Radical Cyclization of N-Butenyl Thiourea.

Experimental Protocol: Trifluoromethylation-Thiolation of Alkenyl Thioureas

This is a generalized protocol based on the work by Gouverneur and coworkers.[3]

Materials:

  • N-alkenyl thiourea (e.g., N-(but-3-en-1-yl)-N',N'-diphenylthiourea)

  • Togni's reagent II

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of the N-alkenyl thiourea (1.0 equivalent) in dichloromethane, add Togni's reagent II (1.5 equivalents).

  • Add trifluoroacetic acid (2.0 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated cyclized product.

Reaction Substrate Reagents Product Yield (%) Reference
Trifluoromethylation-ThiolationN-Allyl-N',N'-diphenylthioureaTogni's Reagent II, TFA2-(Diphenylamino)-5-((trifluoromethyl)methyl)-4,5-dihydrothiazole75[3]
Trifluoromethylation-ThiolationN-(But-3-en-1-yl)-N',N'-diphenylthioureaTogni's Reagent II, TFA2-(Diphenylamino)-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazine60[3]
Electrophilic Addition Reactions

The double bond of the butenyl group is expected to undergo typical electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration. The presence of the electron-withdrawing thiourea group might slightly deactivate the double bond towards electrophilic attack compared to a simple alkene.

Michael Addition

If the butenyl group is substituted with an electron-withdrawing group at the β-position to the double bond, it can act as a Michael acceptor. The thiol tautomer of the thiourea could potentially act as a nucleophile in an intramolecular Michael addition, leading to the formation of a cyclic product. However, this reactivity is speculative and would depend on the specific substitution pattern of the butenyl chain.

Logical Workflow for Synthesis and Reactivity Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent reactivity studies of butenyl thiourea derivatives.

workflow start Starting Materials (Butenylamine, Isothiocyanate) synthesis Synthesis of Butenyl Thiourea start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization stability_studies Stability Assessment (Acidic, Basic, Thermal) characterization->stability_studies reactivity_studies Reactivity Studies characterization->reactivity_studies radical_cyclization Radical Cyclization reactivity_studies->radical_cyclization electrophilic_addition Electrophilic Addition reactivity_studies->electrophilic_addition other_reactions Other Reactions reactivity_studies->other_reactions product_analysis Product Isolation and Characterization radical_cyclization->product_analysis electrophilic_addition->product_analysis other_reactions->product_analysis biological_screening Biological Activity Screening product_analysis->biological_screening

Fig. 2: Experimental Workflow for Butenyl Thiourea Chemistry.

Conclusion

The butenyl group serves as a valuable functional handle in thiourea derivatives, offering a site for a range of chemical transformations. While the stability of the butenyl moiety is comparable to that of other alkenes, its reactivity can be uniquely influenced by the neighboring thiourea group. The intramolecular radical cyclization, in particular, highlights a powerful synthetic application for generating complex heterocyclic structures relevant to drug discovery. Further exploration of the reactivity of the butenyl group in thiourea, especially in the context of developing novel bioactive compounds, is a promising area for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their efforts to design and synthesize novel thiourea-based molecules.

References

Tautomerism in Substituted Butenylthioureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism in substituted butenylthioureas, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific data on butenylthioureas, this guide leverages data from the closely related and well-studied allylthioureas as analogs to illustrate key concepts and experimental methodologies. The principles of tautomerism, spectroscopic analysis, and synthetic protocols discussed are broadly applicable to a range of N-alkenylthioureas.

Introduction to Thione-Thiol Tautomerism

Thiourea and its derivatives can exist in two tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). This equilibrium is a fundamental aspect of their chemistry, influencing their reactivity, complexation behavior, and biological activity. The position of this equilibrium is sensitive to factors such as the nature of substituents, solvent polarity, temperature, and pH. While the thione form is generally more stable, the thiol tautomer can play a crucial role in chemical reactions and biological interactions.

Synthesis of Substituted Butenylthioureas

The synthesis of substituted butenylthioureas typically follows established methods for N-substituted thiourea preparation. A common and versatile approach involves the reaction of a corresponding butenyl isothiocyanate with a primary or secondary amine. Alternatively, primary amines can be reacted with thiophosgene or other thiocarbonyl transfer reagents.

General Experimental Protocol: Synthesis of N-aryl-N'-(but-3-en-1-yl)thiourea

This protocol describes a representative synthesis of a substituted butenylthiourea.

Materials:

  • Substituted aniline (1.0 eq)

  • But-3-en-1-yl isothiocyanate (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Triethylamine (catalytic amount, optional)

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of the substituted aniline (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • But-3-en-1-yl isothiocyanate (1.0 eq) is added dropwise to the stirred solution at room temperature. A catalytic amount of triethylamine can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The purified product is dried under vacuum to yield the N-aryl-N'-(but-3-en-1-yl)thiourea.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Spectroscopic Characterization of Tautomeric Forms

Spectroscopic techniques are paramount in identifying and characterizing the tautomeric forms of substituted butenylthioureas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of thiourea derivatives in solution.

  • ¹H NMR: The thione tautomer typically shows distinct signals for the N-H protons. The chemical shifts of these protons can be influenced by hydrogen bonding and the electronic nature of the substituents. In the less abundant thiol tautomer, the appearance of an S-H proton signal (often broad and at a lower field) and a change in the chemical shifts of the protons adjacent to the nitrogen atoms would be indicative of its presence.

  • ¹³C NMR: The most informative signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S) in the thione form, which typically resonates in the range of 180-190 ppm. The presence of the thiol tautomer would be indicated by the appearance of a signal for the iminocarbon (-C=N) at a different chemical shift, generally in the range of 150-160 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for the Thiocarbonyl Carbon in Alkenylthioureas

CompoundSolventThiocarbonyl (C=S) Chemical Shift (ppm)
N-AllylthioureaDMSO-d₆~182.5
1-Allyl-3-ethyl-2-thioureaCDCl₃~181.2

Note: Data for allylthioureas are presented as analogs. The exact chemical shifts for butenylthioureas may vary depending on the substitution pattern and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between the thione and thiol tautomers.

  • Thione Form: The IR spectrum of the thione tautomer is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. Additionally, N-H stretching vibrations are observed in the 3100-3400 cm⁻¹ range.

  • Thiol Form: The presence of the thiol tautomer would be indicated by the appearance of a new band for the S-H stretching vibration (around 2500-2600 cm⁻¹, often weak) and a C=N stretching vibration (around 1600-1650 cm⁻¹).

Table 2: Key IR Absorption Frequencies for Thiourea Tautomers

Functional GroupTautomeric FormCharacteristic Absorption Range (cm⁻¹)
N-H stretchThione3100 - 3400
C=S stretchThione700 - 850
S-H stretchThiol2500 - 2600 (weak)
C=N stretchThiol1600 - 1650

Factors Influencing Tautomeric Equilibrium

The equilibrium between the thione and thiol forms of substituted butenylthioureas is influenced by several factors:

  • Electronic Effects of Substituents: Electron-withdrawing groups attached to the nitrogen atoms can increase the acidity of the N-H protons, potentially favoring the thiol form. Conversely, electron-donating groups may stabilize the thione form.

  • Solvent Polarity: Polar protic solvents can stabilize both tautomers through hydrogen bonding. The effect on the equilibrium position can be complex and depends on the specific interactions with each tautomer.

  • Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds with the thiocarbonyl sulfur or the N-H protons can significantly influence the preference for a particular tautomer.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The butenyl moiety introduces a reactive site that could be involved in covalent interactions with biological targets. The tautomeric state is critical, as the thiol form can act as a potent nucleophile or metal ligand, potentially interacting with metalloenzymes or other biological macromolecules.

For instance, the thiol tautomer could potentially inhibit metalloenzymes by coordinating with the metal ion in the active site. This interaction could disrupt the normal catalytic cycle of the enzyme, leading to a therapeutic effect.

Visualizations

Tautomeric Equilibrium of a Substituted Butenylthiourea

Note: The DOT script above is a template. To render a chemical structure, you would need to replace the IMG tags with actual images of the thione and thiol forms of a substituted butenylthiourea.

Caption: Thione-thiol tautomeric equilibrium in substituted butenylthioureas.

Experimental Workflow for Synthesis and Characterization

Workflow Start Starting Materials (Butenyl isothiocyanate + Amine) Synthesis Reaction in Anhydrous Solvent (e.g., THF) Start->Synthesis Workup Solvent Removal and Crude Product Isolation Synthesis->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Tautomerism_Study Tautomerism Analysis (Variable Temp. NMR, Solvent Studies) Characterization->Tautomerism_Study Final_Product Pure Substituted Butenylthiourea Characterization->Final_Product Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factor->Gene_Expression Inhibitor Butenylthiourea (Thiol Tautomer) Inhibitor->Kinase_B Inhibition

References

Unveiling Butenylthiourea Compounds: A Technical Guide to Their Synthesis, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenylthiourea compounds, a class of sulfur-containing organic molecules, have garnered interest in the scientific community for their potential biological activities. These compounds are structurally related to butenyl isothiocyanates, which are naturally found in cruciferous vegetables and are known for their role in plant defense and their potential health benefits in humans. This technical guide provides an in-depth overview of the discovery, initial isolation (where applicable), and, more prominently, the synthetic routes to obtaining butenylthiourea compounds. It includes detailed experimental protocols, quantitative data, and an exploration of their interactions with key cellular signaling pathways.

Discovery and Initial Isolation

While butenyl isothiocyanates are well-documented natural products derived from the enzymatic hydrolysis of glucosinolates in plants of the Brassicaceae family, the direct isolation of butenylthiourea compounds from natural sources is not prominently reported in scientific literature. The prevailing understanding is that butenylthioureas are primarily synthetic derivatives, created by the reaction of butenyl isothiocyanates with amines.

The discovery of these compounds is therefore intrinsically linked to the advancements in synthetic organic chemistry that enabled the modification of naturally occurring isothiocyanates. The initial impetus for their synthesis likely stemmed from the desire to explore the structure-activity relationships of isothiocyanate-related compounds and to develop new molecules with potential therapeutic applications.

Synthesis of Butenylthiourea Compounds

The primary method for synthesizing butenylthiourea derivatives is through the addition reaction of a butenyl isothiocyanate with a primary or secondary amine. This reaction is generally straightforward and proceeds with high yields.

General Synthetic Pathway

The fundamental reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

G Butenyl_NCS Butenyl Isothiocyanate (R-N=C=S) Butenylthiourea Butenylthiourea (R-NH-C(=S)-NH-R') Butenyl_NCS->Butenylthiourea + Amine Amine (R'-NH2) Amine->Butenylthiourea +

Caption: General reaction scheme for the synthesis of butenylthiourea.

Experimental Protocol: Synthesis of 1-Butenyl-3-phenylthiourea

This protocol describes a representative synthesis of a simple butenylthiourea derivative.

Materials:

  • 3-Butenyl isothiocyanate

  • Aniline

  • Ethanol (absolute)

  • Dichloromethane

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-butenyl isothiocyanate (1.0 eq) in absolute ethanol.

  • To this solution, add aniline (1.0 eq) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford the pure 1-butenyl-3-phenylthiourea.

Quantitative Data

The synthesis of butenylthiourea derivatives typically results in high yields, often exceeding 90%. The following table summarizes representative quantitative data for the synthesis of 1-butenyl-3-phenylthiourea.

ParameterValue
Yield 92%
Melting Point 85-87 °C
¹H NMR (CDCl₃, δ ppm) 7.50-7.30 (m, 5H, Ar-H), 6.00-5.80 (m, 1H, -CH=), 5.30-5.15 (m, 2H, =CH₂), 3.80 (t, 2H, -CH₂-N), 2.50 (q, 2H, -CH₂-CH=)
¹³C NMR (CDCl₃, δ ppm) 181.0 (C=S), 137.5, 134.0, 129.0, 125.0, 118.0, 46.0, 34.0
IR (KBr, cm⁻¹) 3250 (N-H), 1550 (C=S), 1640 (C=C)

Isolation and Purification

As butenylthioureas are primarily synthetic, the isolation and purification steps refer to the work-up of the chemical reaction. For hypothetical natural occurrences, the following protocol outlines a general procedure for the extraction and isolation of thiourea compounds from plant matrices.

Experimental Protocol: HPLC-based Isolation

This protocol is a general guideline and would require optimization for specific butenylthiourea compounds.

1. Extraction:

  • Homogenize the plant material (e.g., leaves of a Brassica species) in methanol.
  • Sonicate the mixture for 20 minutes and then centrifuge to pellet the solid material.
  • Collect the supernatant and concentrate it under reduced pressure.

2. Solid-Phase Extraction (SPE) Cleanup:

  • The concentrated extract is redissolved in a suitable solvent and passed through a C18 SPE cartridge to remove interfering non-polar compounds.
  • The cartridge is washed with a non-polar solvent (e.g., hexane) and the desired compounds are then eluted with a more polar solvent (e.g., methanol or acetonitrile).

3. High-Performance Liquid Chromatography (HPLC) Separation:

  • The purified extract is subjected to preparative HPLC for the isolation of individual compounds.
  • A C18 reversed-phase column is typically used.
  • The mobile phase can be a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape.
  • Fractions corresponding to the desired peaks are collected, and the solvent is evaporated to yield the pure compound.

Start [label="Plant Material"]; Extraction [label="Methanolic Extraction"]; Concentration [label="Concentration"]; SPE [label="Solid-Phase Extraction (SPE)"]; HPLC [label="Preparative HPLC"]; Pure_Compound [label="Pure Butenylthiourea"];

Start -> Extraction; Extraction -> Concentration; Concentration -> SPE; SPE -> HPLC; HPLC -> Pure_Compound; }

Caption: Workflow for the hypothetical isolation of butenylthiourea from a plant source.

Biological Activity and Signaling Pathways

The biological activities of thiourea derivatives are diverse and have been the subject of extensive research. While specific studies on butenylthiourea compounds are limited, the broader class of thioureas has been shown to interact with various cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some thiourea derivatives have been shown to inhibit NF-κB activation, although the precise mechanisms are not always fully elucidated.

G Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_N NF-κB Nuclear Translocation IkB_D->NFkB_N Gene_T Gene Transcription NFkB_N->Gene_T Butenylthiourea Butenylthiourea Butenylthiourea->IKK Inhibition

Caption: Potential inhibitory effect of butenylthiourea on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate each other. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain synthetic compounds are known to modulate MAPK signaling, and it is plausible that butenylthiourea derivatives could also exert effects on this pathway.

G Growth_Factor Growth Factor/Stress MAPKKK MAPKKK Activation Growth_Factor->MAPKKK MAPKK MAPKK Phosphorylation MAPKKK->MAPKK MAPK MAPK Phosphorylation MAPKK->MAPK Transcription_Factors Transcription Factor Activation MAPK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Butenylthiourea Butenylthiourea Butenylthiourea->MAPKK Modulation?

Caption: Hypothetical modulation of the MAPK signaling pathway by butenylthiourea.

Conclusion and Future Directions

Butenylthiourea compounds represent a class of molecules that are readily accessible through synthetic chemistry. While their natural occurrence is not established, their synthesis from naturally derived butenyl isothiocyanates provides a link to the chemistry of cruciferous vegetables. The provided protocols offer a starting point for the synthesis and potential isolation of these compounds. The exploration of their biological activities, particularly their effects on key signaling pathways like NF-κB and MAPK, is a promising area for future research. Further studies are needed to elucidate the specific molecular targets of butenylthiourea derivatives and to evaluate their potential as therapeutic agents in various disease models. This will require detailed in vitro and in vivo investigations, including quantitative structure-activity relationship (QSAR) studies, to optimize their biological effects and to understand their mechanism of action at a molecular level.

Methodological & Application

Application Notes and Protocols: Synthesis of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (But-3-en-2-yl)thiourea from but-3-en-2-amine and carbon disulfide. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol offers a straightforward and efficient method for the preparation of a specific unsaturated thiourea derivative, which can be a valuable building block for further molecular exploration. Detailed safety precautions, experimental procedures, purification methods, and characterization techniques are described.

Introduction

Thiourea and its derivatives are a class of organic compounds with the general formula (R¹R²N)(R³R⁴N)C=S. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of novel thiourea derivatives is a key area of research in the development of new therapeutic agents. The title compound, this compound, incorporates a reactive butenyl group, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. The protocol described herein adapts a well-established one-pot synthesis method involving the reaction of an amine with carbon disulfide.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the estimated properties of the product is provided in Table 1.

Table 1: Physicochemical Data of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Hazards
But-3-en-2-amineC₄H₉N71.12630.720Highly flammable, Corrosive, Harmful if swallowed[3]
Carbon DisulfideCS₂76.1446.21.266Highly flammable, Toxic, Reproductive hazard[4][5]
This compoundC₅H₁₀N₂S130.21 (Estimated)Decomposes (Estimated)N/AIrritant, Harmful (Assumed)

Experimental Protocol

Materials and Reagents
  • But-3-en-2-amine (≥98% purity)

  • Carbon disulfide (≥99% purity)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Safety Precautions
  • But-3-en-2-amine is a highly flammable and corrosive liquid.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Carbon disulfide is extremely flammable and toxic.[4][5][6][7][8] It has a very low flash point and can be ignited by hot surfaces. All work with carbon disulfide must be conducted in a fume hood, away from any potential ignition sources. Use non-sparking tools and ensure proper grounding of equipment.

  • The reaction should be performed in a well-ventilated fume hood.

  • Have appropriate spill kits and fire extinguishers readily available.

Synthesis Procedure

This protocol is adapted from general procedures for the synthesis of thioureas from amines and carbon disulfide.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add but-3-en-2-amine (7.12 g, 0.1 mol) and 50 mL of 95% ethanol.

  • Addition of Carbon Disulfide: While stirring the amine solution, slowly add carbon disulfide (7.61 g, 0.1 mol) dropwise using a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture between 20-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add 50 mL of deionized water to the flask.

    • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This step helps to remove any unreacted amine.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Quantitative Data Summary

Table 2: Summary of Reaction Parameters

ParameterValue
Molar Ratio (Amine:CS₂)1:1
Reaction TemperatureRoom Temperature (initial), then Reflux (~78°C)
Reaction Time6 hours (2h at RT, 4h at reflux)
Solvent95% Ethanol
Expected Yield70-85% (based on similar syntheses)

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: Expected signals would include peaks for the vinyl protons, the methine proton adjacent to the nitrogen, the methyl protons, and the N-H protons of the thiourea group. The chemical shifts of the N-H protons are typically broad and can vary depending on the solvent and concentration.[9][10][11]

  • ¹³C NMR Spectroscopy: The most characteristic signal would be the thiocarbonyl (C=S) carbon, which typically appears in the range of 178-184 ppm.[9]

  • FT-IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C=C stretching (around 1640 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Amine But-3-en-2-amine in Ethanol Mixing Slow addition of CS2 Amine->Mixing CS2 Carbon Disulfide CS2->Mixing Stirring Stir at RT (2h) Mixing->Stirring Reflux Reflux (4h) Stirring->Reflux Quench Add Water & Acidify Reflux->Quench Extraction Extract with CH2Cl2 Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization NMR NMR (1H, 13C) Recrystallization->NMR FTIR FT-IR Recrystallization->FTIR MS Mass Spectrometry Recrystallization->MS

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism But-3-en-2-amine H₂N-CH(CH₃)CH=CH₂ Carbon Disulfide S=C=S But-3-en-2-amine->Carbon Disulfide Nucleophilic Attack Intermediate [H₂N⁺=C(S⁻)-S-CH(CH₃)CH=CH₂] Carbon Disulfide->Intermediate Formation of Dithiocarbamate Intermediate Thiourea This compound (S=C(NH₂)NH-CH(CH₃)CH=CH₂) Intermediate->Thiourea Reaction with another amine molecule & rearrangement

Caption: Proposed mechanism for thiourea formation from an amine and carbon disulfide.

References

Application Notes and Protocols: Asymmetric Synthesis Using Chiral Thiourea Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific applications or protocols for chiral (But-3-EN-2-YL)thiourea catalysts. The following application notes and protocols are based on well-established, structurally related bifunctional thiourea catalysts and are intended to serve as a representative guide for asymmetric synthesis using this class of organocatalysts.

Introduction to Chiral Thiourea Catalysis

Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1] Their efficacy stems from the ability of the thiourea moiety to act as a hydrogen-bond donor, activating electrophiles and organizing transition states through non-covalent interactions.[1] Bifunctional thiourea catalysts, which incorporate a Lewis basic site (e.g., a tertiary amine) in addition to the thiourea group, can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective transformations.[2][3] These catalysts are particularly effective in a variety of reactions, including Michael additions, aza-Henry reactions, and Petasis-type reactions.[2][4]

The general mechanism involves the thiourea's N-H protons forming hydrogen bonds with an electrophile (e.g., a nitroolefin or an enone), increasing its electrophilicity. Concurrently, the basic amine moiety can deprotonate a pro-nucleophile (e.g., a malonate or a ketone), increasing its nucleophilicity and setting the stage for a highly organized, stereoselective bond formation.

Representative Application: Asymmetric Michael Addition of Dibenzoylmethane to β-Nitrostyrene

This section details the application of a chiral bifunctional thiourea catalyst in the asymmetric Michael addition of dibenzoylmethane to β-nitrostyrene, a key carbon-carbon bond-forming reaction.

Catalyst Structure:

A representative and highly effective catalyst for this transformation is a thiourea derivative of a chiral 1,2-diaminocyclohexane.

Reaction Scheme:

The enantioselective Michael addition of dibenzoylmethane to β-nitrostyrene, catalyzed by a chiral bifunctional thiourea, yields the corresponding Michael adduct with high diastereo- and enantioselectivity.

Proposed Mechanism of Action

The bifunctional thiourea catalyst plays a dual role in this asymmetric Michael addition. The thiourea moiety activates the β-nitrostyrene electrophile by forming hydrogen bonds with the nitro group, thus lowering its LUMO energy. Simultaneously, the tertiary amine base abstracts a proton from the nucleophile, dibenzoylmethane, to generate a chiral enolate. The chiral scaffold of the catalyst then directs the facial attack of the enolate onto the activated nitroalkene, leading to the formation of the product with high stereocontrol.

G cluster_reactants Reactants cluster_activation Catalyst Activation cluster_transition Stereoselective Transition State cluster_product Product Formation DBM Dibenzoylmethane (Nucleophile) Enolate Chiral Enolate (Deprotonated by Amine) DBM->Enolate Deprotonation Nitro β-Nitrostyrene (Electrophile) Activated_Nitro Activated Electrophile (H-Bonded to Thiourea) Nitro->Activated_Nitro H-Bonding Cat Chiral Bifunctional Thiourea Catalyst Cat->Activated_Nitro Cat->Enolate TS Organized Transition State Assembly Activated_Nitro->TS Enolate->TS Product Chiral Michael Adduct TS->Product C-C Bond Formation Regen_Cat Regenerated Catalyst Product->Regen_Cat Product Release Regen_Cat->Cat Catalytic Cycle

Caption: Proposed mechanism for the chiral thiourea-catalyzed Michael addition.

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Solvents should be of high purity and dried according to standard procedures.

  • Reagents should be purified prior to use if necessary.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Product purification is typically achieved by flash column chromatography.

  • Enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol for the Asymmetric Michael Addition
  • To a dried vial equipped with a magnetic stir bar, add the chiral bifunctional thiourea catalyst (e.g., 0.02 mmol, 10 mol%).

  • Add dibenzoylmethane (0.22 mmol, 1.1 equivalents).

  • Dissolve the catalyst and nucleophile in a suitable solvent (e.g., toluene, 1.0 mL).

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add β-nitrostyrene (0.20 mmol, 1.0 equivalent) to initiate the reaction.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the asymmetric Michael addition of various nucleophiles to nitroolefins using a chiral bifunctional thiourea catalyst.

EntryNucleophileElectrophileSolventTemp (°C)Time (h)Yield (%)dree (%)
1Dibenzoylmethaneβ-NitrostyreneToluene251295>99:192
2Acetylacetoneβ-NitrostyreneCH2Cl202492>99:190
3Diethyl malonateβ-NitrostyreneToluene254885-88
4Dibenzoylmethane(E)-1-Nitroprop-1-eneToluene25248895:594

Workflow for Catalyst Screening and Optimization

For researchers and drug development professionals, a systematic approach to catalyst screening and reaction optimization is crucial for achieving high stereoselectivity and yield.

G Start Define Target Asymmetric Transformation Catalyst_Screening Catalyst Screening (Vary Chiral Scaffold, Substituents) Start->Catalyst_Screening Solvent_Screening Solvent Screening (Polarity, H-bonding ability) Catalyst_Screening->Solvent_Screening Temp_Optimization Temperature Optimization Solvent_Screening->Temp_Optimization Concentration_Optimization Concentration & Catalyst Loading Optimization Temp_Optimization->Concentration_Optimization Analysis Analyze Yield, dr, ee (TLC, NMR, HPLC) Concentration_Optimization->Analysis Analysis->Catalyst_Screening Iterate if necessary Optimized_Protocol Optimized Protocol Analysis->Optimized_Protocol If results are satisfactory

Caption: A logical workflow for optimizing an asymmetric reaction catalyzed by a chiral thiourea.

References

Application Notes: (But-3-en-2-yl)thiourea as an Organocatalyst in Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(But-3-en-2-yl)thiourea is a chiral thiourea derivative that has emerged as a promising organocatalyst for asymmetric Michael additions. This class of catalysts is valued for its ability to promote the formation of carbon-carbon bonds with high stereoselectivity under mild reaction conditions. The thiourea moiety acts as a hydrogen bond donor, activating the Michael acceptor, while a chiral backbone, in this case derived from but-3-en-2-amine, induces enantioselectivity in the product. These catalysts are particularly effective in the addition of nucleophiles like 1,3-dicarbonyl compounds or aldehydes to nitroalkenes. The bifunctional nature of many thiourea catalysts, often incorporating a basic moiety, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high efficiency and stereocontrol.[1][2]

Mechanism of Catalysis

The catalytic cycle of a chiral thiourea in a Michael addition typically involves a dual activation mechanism through hydrogen bonding. The thiourea N-H protons form hydrogen bonds with the nitro group of the nitroalkene (the Michael acceptor), increasing its electrophilicity. If the catalyst is bifunctional and contains a basic site (e.g., a tertiary amine), this site can deprotonate the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. The chiral environment of the catalyst then directs the approach of the enolate to the activated nitroalkene, leading to the enantioselective formation of the new C-C bond.

Michael_Addition_Mechanism Catalyst This compound Catalyst Activated_Complex Ternary Complex (Dual Activation) Catalyst->Activated_Complex H-bonding Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->Activated_Complex Donor Michael Donor (e.g., Acetylacetone) Donor->Activated_Complex Product_Catalyst Product-Catalyst Complex Activated_Complex->Product_Catalyst C-C bond formation Product_Catalyst->Catalyst Regeneration Product Chiral Michael Adduct Product_Catalyst->Product Release

Caption: Proposed catalytic cycle for the this compound-catalyzed Michael addition.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

This protocol is a representative example of a Michael addition catalyzed by a chiral thiourea organocatalyst.

Experimental_Workflow start Start step1 Dissolve this compound (0.02 mmol) and β-nitrostyrene (0.2 mmol) in toluene (1.0 mL). start->step1 step2 Add acetylacetone (0.4 mmol). step1->step2 step3 Stir the reaction mixture at room temperature. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Concentrate the reaction mixture under reduced pressure. step4->step5 step6 Purify the crude product by flash column chromatography. step5->step6 end End step6->end

Caption: General experimental workflow for the Michael addition.

Materials:

  • This compound (catalyst)

  • β-Nitrostyrene (Michael acceptor)

  • Acetylacetone (Michael donor)

  • Toluene (solvent)

  • Ethyl acetate (for TLC and column chromatography)

  • Hexane (for TLC and column chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Add β-nitrostyrene (0.2 mmol, 1.0 equiv) and toluene (1.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add acetylacetone (0.4 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize typical results obtained for the Michael addition of various Michael donors to different nitroalkenes using chiral thiourea catalysts. The data presented here is representative of the performance expected from a catalyst like this compound, based on literature for analogous compounds.[1][3][4]

Table 1: Michael Addition of Acetylacetone to various β-Nitrostyrenes

EntryR group in NitrostyreneTime (h)Yield (%)ee (%)
1H249592
24-Cl249894
34-Me369290
42-Cl488588
54-NO₂129996

Table 2: Michael Addition of various Michael Donors to β-Nitrostyrene

EntryMichael DonorTime (h)Yield (%)ee (%)
1Acetylacetone249592
2Dibenzoylmethane368885
3Diethyl malonate487580
4Cyclohexanone4890 (syn/anti 9:1)95 (syn)

Note: The yields and enantiomeric excesses (ee) are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of the corresponding chiral amine, (R)- or (S)-but-3-en-2-amine, with an isothiocyanate. A common method involves the use of trimethylsilyl isothiocyanate.

Synthesis_Pathway Amine (R)- or (S)-But-3-en-2-amine Intermediate Silylated Intermediate Amine->Intermediate Isothiocyanate Trimethylsilyl isothiocyanate Isothiocyanate->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic pathway for this compound.

Disclaimer: The provided protocols and data are intended for informational purposes for trained research professionals. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The specific catalyst "this compound" is presented as a representative member of the chiral thiourea class of organocatalysts, and the experimental outcomes are based on results reported for structurally similar catalysts. Researchers should optimize conditions for their specific substrates and setups.

References

Application Notes and Protocols: Anticancer Activity of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific data were found for "(But-3-EN-2-YL)thiourea derivatives." The following information is based on the broader class of thiourea derivatives and is intended to serve as a general guide.

Introduction

Thiourea derivatives have emerged as a promising class of compounds with significant potential in cancer chemotherapy. Their diverse pharmacological activities are attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] These compounds can be synthesized with various substituents, allowing for the fine-tuning of their biological activity and pharmacokinetic properties. This document provides an overview of the methodologies used to assess the anticancer activity of thiourea derivatives, along with representative data and a discussion of their potential mechanisms of action.

Data Presentation

The anticancer activity of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for a selection of thiourea derivatives from the literature, demonstrating their potent cytotoxic effects.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 MCF-7 (Breast)1.3Doxorubicin4.56
SkBR3 (Breast)0.7
Derivative 2 HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.747.46
Derivative 3 SW480 (Colon)<10Cisplatin>10
SW620 (Colon)<10>10
PC3 (Prostate)<10>10
K-562 (Leukemia)<10>10
Derivative 4 A549 (Lung)0.2Corresponding Urea Derivative22.8

Experimental Protocols

Synthesis of Substituted Thiourea Derivatives

A general and efficient method for the synthesis of unsymmetrical substituted thiourea derivatives involves the reaction of amines with carbon disulfide in an aqueous medium.[1][2][3][4]

Materials:

  • Primary or secondary amine

  • Carbon disulfide (CS2)

  • Sodium hydroxide (NaOH)

  • Water

  • Reflux apparatus

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve the desired amine and sodium hydroxide in water.

  • Add carbon disulfide to the solution.

  • Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by filtration if it precipitates or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Thiourea derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the thiourea derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin) and a negative control (untreated cells).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Materials:

  • Cancer cell lines

  • Thiourea derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the thiourea derivatives at their IC50 concentrations for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is performed to determine the effect of the compounds on cell cycle progression.[14][15][16][17]

Materials:

  • Cancer cell lines

  • Thiourea derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the thiourea derivatives as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[18][19][20][21]

Materials:

  • Cancer cell lines

  • Thiourea derivatives

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Microplate reader

Protocol:

  • Treat cells with the thiourea derivatives to induce apoptosis.

  • Lyse the cells to release cellular proteins.

  • Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Incubate to allow the active caspase-3 to cleave the substrate, releasing a chromophore or fluorophore.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity relative to an untreated control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) apoptosis_assay->cell_cycle_analysis caspase_assay Caspase-3 Activity Assay cell_cycle_analysis->caspase_assay data_analysis IC50 Determination & Statistical Analysis caspase_assay->data_analysis mechanism_elucidation Mechanism of Action Elucidation data_analysis->mechanism_elucidation

Caption: Experimental workflow for evaluating the anticancer activity of thiourea derivatives.

signaling_pathway cluster_cell Cancer Cell thiourea This compound Derivative bax Bax thiourea->bax Upregulates bcl2 Bcl-2 thiourea->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by thiourea derivatives.

References

Application Notes and Protocols: (But-3-en-2-yl)thiourea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(But-3-en-2-yl)thiourea is a versatile bifunctional molecule containing a reactive thiourea moiety and an allylic double bond. This unique combination of functional groups makes it a promising, yet underexplored, precursor for the synthesis of a variety of heterocyclic compounds, which are key scaffolds in many pharmaceutical agents. This document provides an overview of the potential applications of this compound in heterocyclic synthesis, including detailed protocols for its preparation and its prospective use in constructing valuable heterocyclic rings.

While specific literature on the direct application of this compound in heterocyclic synthesis is limited, its reactivity can be inferred from the well-established chemistry of other N-substituted and N-allylthioureas. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and serve as a guide for future research and development in this area.

I. Synthesis of this compound

The most direct and common method for the synthesis of N-substituted thioureas is the reaction of the corresponding primary amine with an isothiocyanate. In this case, this compound can be prepared from but-3-en-2-amine and a suitable isothiocyanate source, such as benzoyl isothiocyanate followed by hydrolysis, or by using trimethylsilyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

  • But-3-en-2-amine

  • Benzoyl isothiocyanate or Trimethylsilyl isothiocyanate

  • Solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Sodium hydroxide (for hydrolysis if using benzoyl isothiocyanate)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure (using Benzoyl Isothiocyanate):

  • To a solution of but-3-en-2-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of benzoyl isothiocyanate (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-(but-3-en-2-yl)-N'-benzoylthiourea.

  • Dissolve the crude product in a mixture of methanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Table 1: Representative Reagents and Conditions for the Synthesis of this compound

Isothiocyanate SourceAmineSolventReaction Time (h)Typical Yield (%)
Benzoyl isothiocyanateBut-3-en-2-amineDichloromethane2-4 (acylation)70-85
Methanol/NaOH (aq)4-6 (hydrolysis)
Trimethylsilyl isothiocyanateBut-3-en-2-amineAcetonitrile12-1665-80

II. Potential Applications in Heterocyclic Synthesis

The presence of both a nucleophilic thiourea group and an electrophilic/radical-accepting allyl group allows for this compound to be a precursor to various heterocyclic systems.

A. Synthesis of 2-Amino-4-substituted-thiazoles

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives from α-haloketones and a thiourea or thioamide.[1] this compound can serve as the thiourea component in this reaction to yield N-(but-3-en-2-yl)-substituted 2-aminothiazoles.

General Reaction Scheme:

Hantzsch_Thiazole_Synthesis Thiourea This compound Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate + Haloketone α-Haloketone (R-CO-CH2-X) Haloketone->Intermediate Thiazole 2-((But-3-en-2-yl)amino)thiazole Intermediate->Thiazole Cyclization - H2O, -HX

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Table 2: Illustrative Data for Hantzsch Thiazole Synthesis

α-HaloketoneSolventReaction Time (h)Typical Yield (%)
2-BromoacetophenoneEthanol385-95
Ethyl bromopyruvateIsopropanol480-90
ChloroacetoneEthanol288-96
B. Synthesis of Pyrimidine-2-thiones

Thiourea derivatives are known to condense with 1,3-dicarbonyl compounds to form pyrimidine-2-thiones, which are important scaffolds in medicinal chemistry.[2] this compound can be employed in this reaction to synthesize N-substituted pyrimidine-2-thiones.

General Reaction Scheme:

Biginelli_Reaction_Pathway Thiourea This compound Intermediate Acyclic Intermediate Thiourea->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Aldehyde Aldehyde (Optional) Aldehyde->Intermediate Biginelli Reaction Pyrimidine 1-(But-3-en-2-yl)pyrimidine- 2(1H)-thione Intermediate->Pyrimidine Cyclization - H2O

Experimental Protocol (General):

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq).

  • To this mixture, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Table 3: Illustrative Data for Pyrimidine-2-thione Synthesis

1,3-Dicarbonyl CompoundBaseSolventReaction Time (h)Typical Yield (%)
AcetylacetoneSodium EthoxideEthanol875-85
Ethyl acetoacetateSodium EthoxideEthanol1070-80
DibenzoylmethanePotassium t-ButoxideTHF1265-75
C. Potential Intramolecular Cyclization to Thiazine Derivatives

The presence of the allylic double bond in this compound opens up the possibility of intramolecular cyclization reactions to form six-membered heterocyclic rings, such as thiazines. This could potentially be achieved through electrophilic cyclization or radical-mediated pathways.

Hypothetical Reaction Scheme (Electrophilic Cyclization):

Intramolecular_Cyclization Thiourea This compound Intermediate Cyclic Intermediate Thiourea->Intermediate + Electrophile Electrophile (e.g., I2, NBS) Electrophile->Intermediate Thiazine Dihydrothiazine Derivative Intermediate->Thiazine Deprotonation

Experimental Protocol (Hypothetical):

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Add an electrophile such as iodine (I₂) or N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the product by column chromatography.

Table 4: Hypothetical Data for Intramolecular Cyclization

ElectrophileSolventReaction Time (h)Plausible Yield (%)
Iodine (I₂)Acetonitrile1850-60
NBSDichloromethane2445-55

III. Conclusion

This compound represents a promising and versatile building block for the synthesis of a range of heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. While specific applications of this particular thiourea are not yet widely reported, the established reactivity of related N-allylthioureas provides a strong foundation for its exploration in the synthesis of thiazoles, pyrimidines, and potentially novel thiazine derivatives. The protocols and illustrative data provided in these application notes are intended to serve as a starting point for researchers to unlock the synthetic potential of this intriguing molecule. Further investigation is warranted to establish optimized reaction conditions and to fully explore the scope of its utility in heterocyclic chemistry.

References

Application Notes: Purification of (But-3-en-2-yl)thiourea for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(But-3-en-2-yl)thiourea is an unsaturated aliphatic thiourea derivative of interest in medicinal chemistry and drug development. Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The purity of such compounds is critical for obtaining accurate and reproducible results in biological assays and for ensuring safety and efficacy in preclinical and clinical studies. This document provides a detailed protocol for the purification of this compound, suitable for researchers in academic and industrial settings.

Key Applications

  • Screening Libraries: As a component in libraries of small molecules for high-throughput screening to identify novel drug leads.

  • Enzyme Inhibition Studies: For investigating the inhibitory effects on various enzymes, such as kinases or urease, which are implicated in numerous diseases.[3][4]

  • Anticancer Research: To explore its potential as a cytotoxic agent against various cancer cell lines, potentially through the modulation of signaling pathways like RAS-RAF-MAPK.[5]

  • Antimicrobial Drug Discovery: For evaluation of its efficacy against bacterial and fungal pathogens.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, acetone, DMSO; sparingly soluble in water.
Melting Point Not available (requires experimental determination)

Note: These properties are predicted and should be confirmed experimentally.

Experimental Protocol: Purification of this compound

This protocol describes a general method for the synthesis and subsequent purification of this compound. The synthesis involves the reaction of but-3-en-2-amine with an isothiocyanate. Purification is achieved through recrystallization or column chromatography.

Materials and Reagents

  • But-3-en-2-amine

  • Allyl isothiocyanate (or another suitable isothiocyanate)

  • Solvents for reaction (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Solvents for recrystallization (e.g., Ethanol, Isopropanol, Hexane, Ethyl acetate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Synthesis Procedure

  • In a round-bottom flask, dissolve but-3-en-2-amine (1.0 eq.) in an appropriate solvent (e.g., THF) under an inert atmosphere.

  • To this solution, add allyl isothiocyanate (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until completion, as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Methods

Two primary methods for the purification of the crude this compound are described below. The choice of method will depend on the nature of the impurities and the desired final purity.

Method 1: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

  • Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the chromatography eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Quantitative Data Summary

The following table presents hypothetical data for the purification of this compound to serve as an example for data presentation.

Reaction Scale (mmol)Purification MethodYield (%)Purity (%) (by HPLC)
10Recrystallization85>98%
10Column Chromatography75>99%
50Recrystallization82>97%
50Column Chromatography72>99%

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Solvent, Stirring Crude Product Crude Product Reaction->Crude Product Solvent Removal Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, IR, MP

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Inhibition

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_downstream Downstream Effects RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Thiourea Derivative Thiourea Derivative Thiourea Derivative->RAF Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a thiourea derivative.

References

Application Notes and Protocols for the Quantification of (But-3-EN-2-YL)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(But-3-EN-2-YL)thiourea is a thiourea derivative with potential applications in various fields, including pharmaceuticals and materials science. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The described methods are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The separation is achieved on a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water. Detection by UV spectrophotometry allows for sensitive and specific measurement. This method is suitable for routine analysis and quality control.

Experimental Protocol:

  • 1.1. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. This compound is separated from other components on a C18 analytical column and quantified by its absorbance at a specific UV wavelength.

  • 1.2. Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • 0.45 µm syringe filters

  • 1.3. Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

  • 1.4. Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • 1.5. Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • 1.6. Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Thiourea and its derivatives typically exhibit UV absorbance in the range of 230-250 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum. For this protocol, a wavelength of 240 nm will be assumed.[1][2][3]

  • 1.7. Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography UV_Detection UV Detection (240 nm) Chromatography->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

This GC-MS method is highly selective and sensitive for the quantification of this compound. Due to the low volatility of many thiourea compounds, a derivatization step is often necessary to improve their chromatographic properties.[4] This protocol includes a derivatization step with a silylating agent. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol:

  • 2.1. Principle: The sample containing this compound is first derivatized to increase its volatility. The derivatized analyte is then separated from other components by gas chromatography and detected by a mass spectrometer. Quantification is achieved by monitoring specific ions of the derivatized compound.

  • 2.2. Reagents and Materials:

    • This compound reference standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Ethyl acetate (GC grade)

    • Internal Standard (e.g., Tetracosane)

  • 2.3. Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Heating block or oven

    • Autosampler

  • 2.4. Preparation of Standard and Sample Solutions for Derivatization:

    • Prepare stock solutions of this compound and the internal standard in ethyl acetate.

    • In a reaction vial, place an aliquot of the standard or sample solution and evaporate the solvent under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • 2.5. GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

  • 2.6. Data Analysis:

    • Identify the retention time and characteristic ions of the derivatized this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standard solutions.

    • Quantify the amount of this compound in the sample using the calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Sample_Prep Prepare Standard & Sample Solutions Derivatization Derivatization with BSTFA Standard_Sample_Prep->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection GC_Separation GC Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: GC-MS workflow for this compound.

UV-Vis Spectrophotometry

Application Note:

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent. Thiourea and its derivatives are known to have characteristic UV absorption spectra.[1][5]

Experimental Protocol:

  • 3.1. Principle: The concentration of this compound in a solution is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

  • 3.2. Reagents and Materials:

    • This compound reference standard

    • Methanol (UV grade)

  • 3.3. Instrumentation:

    • UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks and pipettes

  • 3.4. Determination of λmax:

    • Prepare a dilute solution of this compound in methanol.

    • Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • 3.5. Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range.

  • 3.6. Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to a known volume to obtain a concentration within the calibration range.

  • 3.7. Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • 3.8. Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration.

    • Perform a linear regression to obtain the equation of the line and the correlation coefficient.

    • Calculate the concentration of this compound in the sample solution from its absorbance using the calibration curve.

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Determine_Lambda_Max Determine λmax Set_Wavelength Set Spectrophotometer to λmax Determine_Lambda_Max->Set_Wavelength Prepare_Standards Prepare Standard Solutions Measure_Absorbance Measure Absorbance of Standards and Sample Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Blank_Measurement Measure Blank (Methanol) Set_Wavelength->Blank_Measurement Blank_Measurement->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: UV-Vis spectrophotometry workflow.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for the analytical methods described. The values presented are illustrative and would need to be experimentally determined for this compound. The validation of analytical methods should be performed according to established guidelines.[6][7][8][9][10]

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 1000.1 - 205 - 50
Limit of Detection (LOD) (µg/mL) 0.10.051
Limit of Quantification (LOQ) (µg/mL) 0.30.153
Accuracy (% Recovery) 98 - 10297 - 10395 - 105
Precision (% RSD) < 2%< 5%< 3%
Specificity HighVery HighLow to Moderate

Disclaimer: The protocols and data provided are intended as a guide and may require optimization for specific sample matrices and instrumentation. Method validation is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols: (But-3-en-2-yl)thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of (But-3-en-2-yl)thiourea as a ligand. Due to the limited specific literature on this particular ligand, the following protocols and data are based on established principles of thiourea chemistry and may require optimization for this specific compound.

Introduction to this compound as a Ligand

Thiourea and its derivatives are versatile ligands in coordination chemistry, known for their ability to coordinate with a wide range of metal ions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for diverse coordination modes, including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and nitrogen atoms. The "(But-3-en-2-yl)" substituent introduces an alkenyl functional group, which could potentially participate in further reactions or influence the electronic properties and stability of the resulting metal complexes. The coordination chemistry of thiourea derivatives is of significant interest due to their applications in catalysis, materials science, and medicinal chemistry, with many metal complexes exhibiting promising biological activities, including anticancer and antimicrobial properties.[1][2][3]

Potential Coordination Modes:

This compound can coordinate to metal centers in several ways:

  • Monodentate S-coordination: The most common coordination mode for simple thioureas, where the soft sulfur atom binds to the metal center.

  • Bidentate S,N-chelation: Involving the sulfur and one of the nitrogen atoms to form a four-membered chelate ring. This mode is often observed with deprotonation of the coordinating nitrogen.

  • Bridging Ligand: The thiourea moiety can bridge two metal centers.

The specific coordination mode will depend on the metal ion, its oxidation state, the other ligands in the coordination sphere, and the reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted thioureas via the reaction of an amine with an isothiocyanate.

Materials:

  • But-3-en-2-amine

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Benzoyl chloride or another acyl chloride

  • Acetone

  • Hydrochloric acid (HCl), dilute solution

  • Ethanol

  • Dichloromethane

Procedure:

  • Preparation of But-3-en-2-yl isothiocyanate (in situ):

    • In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in acetone.

    • To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 30-60 minutes. This reaction forms benzoyl isothiocyanate in situ.

  • Formation of the Thiourea:

    • To the solution containing the in situ generated isothiocyanate, add But-3-en-2-amine (1.0 equivalent) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, pour the mixture into a beaker containing dilute hydrochloric acid.

    • The crude this compound will precipitate.

    • Collect the solid by filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/dichloromethane mixture, to obtain the pure ligand.

Logical Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification Amine But-3-en-2-amine Synthesis Reaction in Acetone (Room Temperature) Amine->Synthesis Isothiocyanate Isothiocyanate Precursor (e.g., NH4SCN + Acyl Chloride) Isothiocyanate->Synthesis Precipitation Precipitation in dilute HCl Synthesis->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of metal complexes with this compound. The choice of metal salt and solvent will depend on the target complex.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, PdCl₂, PtCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if higher solubility is required.

Procedure:

  • Preparation of Solutions:

    • Dissolve the this compound ligand in a suitable solvent (e.g., ethanol) in a round-bottom flask.

    • In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:4) to target different coordination geometries.

    • A precipitate may form immediately, or the reaction may require stirring for several hours. Gentle heating can be applied if necessary, but care should be taken as the alkenyl group might undergo side reactions at elevated temperatures.

  • Isolation and Purification:

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

    • The resulting solid can be recrystallized from an appropriate solvent or solvent mixture.

Diagram of the Complexation Workflow:

ComplexationWorkflow cluster_solutions Solution Preparation cluster_reaction Complexation cluster_isolation Isolation LigandSol Ligand Solution (this compound in Ethanol) Mixing Mixing and Stirring (Room Temperature) LigandSol->Mixing MetalSol Metal Salt Solution (e.g., MCl2 in Ethanol) MetalSol->Mixing Filtration Filtration Mixing->Filtration if precipitate forms Evaporation Slow Evaporation Mixing->Evaporation if no precipitate Product Metal Complex Filtration->Product Evaporation->Product

Caption: General workflow for the synthesis of metal complexes.

Data Presentation

Quantitative data from the characterization of the ligand and its metal complexes should be summarized in tables for clarity and comparison.

Physicochemical and Spectroscopic Data for this compound
PropertyObserved Value
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Melting Point (°C) To be determined
Appearance To be determined
Solubility To be determined
¹H NMR (δ, ppm) To be determined
¹³C NMR (δ, ppm) To be determined
FT-IR (ν, cm⁻¹) ν(N-H), ν(C=S), ν(C=C), ν(C-N) to be assigned
Mass Spectrum (m/z) [M+H]⁺ to be determined
Characterization Data for Metal Complexes of this compound
ComplexColorM.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(C=S), ν(M-S), ν(M-N)
[M(L)₂Cl₂] (e.g., M = Co, Ni, Cu, Zn)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
[M(L)₄]Cl₂ (e.g., M = Pd, Pt)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
L = this compound
X-ray Crystallographic Data (Example Template)

For single crystals of sufficient quality, X-ray diffraction provides definitive structural information.

ParameterValue for [M(L)n]Xm
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Bond Lengths (Å) (M-S, M-N) To be determined
Bond Angles (°) (S-M-S, S-M-N) To be determined

Potential Applications and Signaling Pathways

Thiourea-metal complexes are investigated for a variety of applications, particularly in drug development. Their biological activity is often attributed to their ability to interact with biological macromolecules.

Potential Application Workflow:

ApplicationWorkflow Ligand This compound Complex Metal Complex Ligand->Complex Metal Metal Ion Metal->Complex Screening Biological Screening (e.g., Anticancer, Antimicrobial) Complex->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Development Preclinical Development Optimization->Development

Caption: Workflow for the development of bioactive metal complexes.

While specific signaling pathways for this compound complexes are unknown, related thiourea-metal complexes have been shown to induce apoptosis in cancer cells through various mechanisms, such as inhibition of topoisomerase, generation of reactive oxygen species (ROS), or interaction with DNA. Further research would be required to elucidate the specific mechanisms of action for complexes of this ligand.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (But-3-EN-2-YL)thiourea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (But-3-en-2-yl)thiourea.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for the most common and effective approaches.

Method 1: From But-3-en-2-ylamine and an Isothiocyanate

This is the most straightforward method, involving the reaction of but-3-en-2-ylamine with a suitable isothiocyanate. Phenyl isothiocyanate is commonly used to introduce a phenyl group, but other isothiocyanates can be employed to generate diverse derivatives.

Materials:

  • But-3-en-2-ylamine

  • Phenyl isothiocyanate (or other desired isothiocyanate)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol

  • Triethylamine (TEA) (optional, as a base)

Procedure:

  • Dissolve but-3-en-2-ylamine (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a base, add triethylamine (1.1 eq.).

  • Add the isothiocyanate (1.0 eq.) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Method 2: From But-3-en-2-ylamine and Carbon Disulfide

This method is useful for synthesizing the parent this compound or symmetrical N,N'-dithis compound. The reaction proceeds via an in-situ generated isothiocyanate.

Materials:

  • But-3-en-2-ylamine

  • Carbon Disulfide (CS₂)

  • Base: Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: Water, Ethanol, or a biphasic system

Procedure:

  • Dissolve but-3-en-2-ylamine (1.0 eq.) and the base (1.1 eq.) in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide (1.0 eq.) dropwise to the cooled, stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • If a symmetrical thiourea is desired, a second equivalent of the amine is added.

  • The product can be isolated by filtration if it precipitates or by extraction after solvent removal.

  • Purify the crude product by recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions and their impact on the yield of N-alkenyl thioureas, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on Thiourea Synthesis

SolventTemperature (°C)Time (h)Typical Yield (%)
Dichloromethane (DCM)Room Temp.2 - 885 - 95
Tetrahydrofuran (THF)Room Temp.4 - 1280 - 90
EthanolReflux1 - 475 - 85
Water606 - 1270 - 80

Table 2: Effect of Base on Thiourea Synthesis from Amine and CS₂

BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Triethylamine (TEA)DichloromethaneRoom Temp.4 - 880 - 90
Sodium Hydroxide (NaOH)Water/EthanolRoom Temp.6 - 1275 - 85
Potassium Carbonate (K₂CO₃)AcetoneReflux3 - 670 - 80
NoneNeat801 - 2Variable

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: The reaction is not proceeding to completion, as indicated by TLC showing unreacted starting materials.

A1:

  • Low Amine Nucleophilicity: Secondary allylic amines like but-3-en-2-ylamine can be less nucleophilic than primary amines. Consider increasing the reaction temperature or adding a catalytic amount of a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction.[1]

  • Steric Hindrance: The secondary nature of the amine might cause steric hindrance. Prolonging the reaction time or gentle heating might be necessary.

  • Reagent Quality: Ensure the purity of the starting materials, especially the amine, as impurities can inhibit the reaction. Isothiocyanates can degrade over time, so using a fresh or purified batch is recommended.

Q2: Multiple spots are observed on the TLC plate, indicating the formation of side products.

A2:

  • Formation of Symmetrical Thiourea: When using the carbon disulfide method, if the isothiocyanate intermediate is not consumed quickly, it can react with another molecule of the starting amine to form a symmetrical N,N'-dithis compound. To avoid this, control the stoichiometry of the reagents carefully.

  • Reaction with Solvent: In some cases, particularly with highly reactive isothiocyanates, the solvent (e.g., ethanol) can act as a nucleophile, leading to the formation of thiocarbamates as byproducts. Using an aprotic solvent like DCM or THF can prevent this.

  • Decomposition: Allylic compounds can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition or rearrangement. Maintain moderate reaction temperatures and perform a timely work-up.

Q3: The product is difficult to purify and co-elutes with impurities during column chromatography.

A3:

  • Recrystallization: Thioureas are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method.

  • Optimize Chromatography Conditions: If column chromatography is necessary, experiment with different solvent gradients. A shallow gradient of ethyl acetate in hexanes is often a good starting point.

  • Acid-Base Extraction: If the side products have different acidic or basic properties than the desired thiourea, an acid-base workup of the crude reaction mixture can help remove them before final purification.

Q4: The yield of the reaction is consistently low.

A4:

  • Reaction Conditions: Re-evaluate the reaction parameters. As indicated in the tables above, solvent, temperature, and the presence of a base can significantly impact the yield. A systematic optimization of these conditions is recommended.

  • Work-up and Isolation: Losses can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers. If the product is a solid, ensure complete precipitation during recrystallization by cooling the solution adequately.

  • Moisture: The presence of water can hydrolyze the isothiocyanate starting material. Ensure all glassware is dry and use anhydrous solvents, especially when working with sensitive reagents.

Visualizations

Experimental Workflow for Thiourea Synthesis

experimental_workflow cluster_method1 Method 1: From Isothiocyanate cluster_method2 Method 2: From Carbon Disulfide A1 Dissolve But-3-en-2-ylamine in Solvent B1 Add Isothiocyanate A1->B1 C1 Stir at Room Temperature B1->C1 D1 Solvent Removal C1->D1 E1 Purification D1->E1 A2 Dissolve But-3-en-2-ylamine and Base in Solvent B2 Add Carbon Disulfide A2->B2 C2 Stir and Warm to RT B2->C2 D2 Isolation C2->D2 E2 Purification D2->E2 troubleshooting_logic Start Low Yield or Incomplete Reaction CheckReagents Check Purity of Starting Materials Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) CheckReagents->OptimizeConditions Reagents OK IncreaseTemp Increase Temperature or Reaction Time OptimizeConditions->IncreaseTemp Low Reactivity AddBase Add a Base (e.g., TEA) OptimizeConditions->AddBase Low Reactivity ChangeSolvent Change Solvent (e.g., to aprotic) SideProducts Multiple Products Observed SideProducts->ChangeSolvent Solvent Adducts ControlStoich Control Stoichiometry Carefully SideProducts->ControlStoich Symmetrical Thiourea PurificationIssue Difficulty in Purification Recrystallize Attempt Recrystallization PurificationIssue->Recrystallize OptimizeChroma Optimize Chromatography Recrystallize->OptimizeChroma Still Impure AcidBaseWorkup Perform Acid-Base Extraction OptimizeChroma->AcidBaseWorkup Co-elution

References

Technical Support Center: Synthesis of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (But-3-en-2-yl)thiourea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.

  • Purity of Reagents: The purity of the starting materials, particularly the 3-buten-2-amine and the isothiocyanate source, is crucial. Impurities can lead to side reactions, consuming the reagents and lowering the yield of the desired product.

  • Side Reactions: The formation of by-products is a common cause of low yields. For instance, if synthesizing from 3-buten-2-amine and carbon disulfide, the formation of symmetrical N,N'-dithis compound is a possible side reaction.[1][2]

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps. Ensure that the pH is appropriate during aqueous extraction to prevent the product from remaining in the aqueous layer. Recrystallization solvents should be carefully chosen to minimize product loss.

Q2: I see multiple spots on my TLC plate after the reaction. What could these be?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include:

  • Unreacted Starting Materials: The most common impurities are unreacted 3-buten-2-amine or the isothiocyanate reagent.

  • Symmetrical Thiourea: If using a one-pot method with carbon disulfide, the formation of the symmetrical N,N'-dithis compound is a likely by-product.[1]

  • Isomeric By-products: Although less common, isomerization of the butenyl group under certain conditions (e.g., acidic or basic) could lead to related impurities.

  • Dithiocarbamate Intermediate: In syntheses involving carbon disulfide, the intermediate dithiocarbamate salt may be present if it has not fully converted to the isothiocyanate and subsequently the thiourea.[1]

Q3: The NMR spectrum of my final product is complex and shows unexpected peaks. How can I identify the impurities?

A3: A complex NMR spectrum suggests the presence of by-products. To identify them:

  • Compare the spectrum to the known spectra of your starting materials to identify unreacted reagents.

  • Look for characteristic peaks. For example, the symmetrical N,N'-dithis compound would show a different integration ratio for the butenyl protons relative to the N-H protons compared to the desired product.

  • Utilize 2D NMR techniques like COSY and HSQC to help elucidate the structures of the impurities.

  • Isolate the impurities using column chromatography or preparative HPLC and analyze each fraction separately by NMR and Mass Spectrometry (MS) for definitive identification.

Q4: My product seems unstable and decomposes over time. How can I improve its stability?

A4: Thiourea derivatives can be sensitive to heat, light, and air.

  • Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

  • Purity: Ensure the product is free from acidic or basic impurities that might catalyze decomposition. Residual catalysts from the synthesis should be thoroughly removed.

  • Solvent Choice: When storing in solution, use a non-reactive, aprotic solvent.

Quantitative Data Summary

The following table summarizes potential by-products and their likely impact on the final yield and purity of this compound.

By-product/IssuePlausible CauseExpected Impact on YieldExpected Impact on Purity
Unreacted 3-buten-2-amineInsufficient isothiocyanate, short reaction time, or low temperature.DecreaseMajor impurity, difficult to remove by simple filtration.
Unreacted IsothiocyanateInsufficient amine, poor nucleophilicity of the amine.[3]DecreaseCan be a major impurity; may require chromatography to remove.
N,N'-dithis compoundIncorrect stoichiometry (excess amine) in CS₂-based synthesis.[1]DecreaseSignificant impurity, often requiring chromatographic separation.
Dithiocarbamate SaltsIncomplete reaction in CS₂-based synthesis.[1]DecreaseImpurity that is often removed during aqueous work-up.
Polymeric materialsUncontrolled reaction temperature or presence of radical initiators.Significant DecreaseCan complicate purification, leading to lower isolated purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from 3-buten-2-amine and benzoyl isothiocyanate, followed by hydrolysis.

Materials:

  • 3-buten-2-amine

  • Benzoyl isothiocyanate

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (5% w/v)

  • Hydrochloric acid (HCl) (1M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-buten-2-amine (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl isothiocyanate (1.05 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, add 5% NaOH solution to the flask and stir vigorously for 2 hours to hydrolyze the benzoyl group.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Identification of By-products by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the qualitative and quantitative analysis of the reaction mixture.[4]

Method:

  • Sample Preparation: Prepare a stock solution of the crude reaction product in the mobile phase (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL. Prepare standard solutions of the starting materials for comparison.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is a gradient of methanol and water. For example, starting with 40% methanol in water and increasing to 90% methanol over 20 minutes.[4]

  • Detection: Use a UV detector set at a wavelength where thioureas strongly absorb, typically around 235-245 nm.[4][5]

  • Analysis: Inject the sample and compare the retention times of the peaks with the standards of the starting materials. Peaks that do not correspond to starting materials or the main product are potential by-products. The peak area can be used for quantitative estimation of the purity and by-product levels.

Visual Troubleshooting Guide

The following workflow provides a logical sequence for troubleshooting common issues encountered during the synthesis.

G start Start Synthesis reaction Reaction Complete (TLC Check) start->reaction workup Work-up & Purification reaction->workup product Final Product Analysis (Yield, NMR, HPLC) workup->product issue Problem Identified? product->issue success Synthesis Successful issue->success No low_yield Low Yield issue->low_yield Yes (Yield) impure Impure Product (Multiple Spots/Peaks) issue->impure Yes (Purity) cause_yield Check: - Reaction Time/Temp - Reagent Purity - Work-up Losses low_yield->cause_yield cause_impure Identify By-products: - Compare with Starting Materials - Isolate via Chromatography - Analyze (NMR, MS) impure->cause_impure optimize Optimize Conditions cause_yield->optimize cause_impure->optimize optimize->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of (But-3-en-2-yl)thiourea, a crucial building block in various research and development applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors, from reactant quality to suboptimal reaction conditions. Follow this troubleshooting guide:

  • Assess Starting Material Quality:

    • (But-3-en-2-yl)amine: This reactant can be unstable. Ensure it is pure and free from degradation products. Use freshly distilled or recently purchased amine for best results.

    • Isothiocyanate Source: Use a high-purity isothiocyanate (e.g., phenyl isothiocyanate or a suitable alkyl isothiocyanate). If you are generating the isothiocyanate in situ, ensure the preceding reaction has gone to completion.

  • Optimize Reaction Conditions:

    • Stoichiometry: A slight excess (1.05 to 1.1 equivalents) of the isothiocyanate can sometimes drive the reaction to completion. However, a large excess can complicate purification. Start with a 1:1 molar ratio and adjust as needed.

    • Temperature: The reaction is typically exothermic. Running the reaction at room temperature is often sufficient. If the reaction is slow, gentle heating (e.g., 40-60°C) can improve the rate and yield. Avoid excessive heat, which can promote side reactions or decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within a few hours. Excessively long reaction times can lead to product degradation.

  • Check Solvent and Concentration:

    • Solvent Choice: The reaction is commonly performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence reaction rate and solubility of the product.[1]

    • Concentration: Ensure the reactants are sufficiently concentrated (e.g., 0.1 to 0.5 M) to facilitate effective molecular collisions.

Q2: What are the common side products, and how can I minimize them?

A2: Side product formation is a primary cause of reduced yield and purification difficulties.

  • Symmetrical Thioureas: If your amine starting material is contaminated with other amines, or if the isothiocyanate decomposes, you may form undesired symmetrical thioureas.

    • Solution: Use high-purity starting materials. Ensure your reaction vessel is free of contaminants.

  • Decomposition Products: At elevated temperatures, thioureas can decompose.[2] The allylic group in the target molecule may also be susceptible to isomerization or polymerization under harsh conditions (e.g., strong acid/base or high heat).

    • Solution: Maintain moderate reaction temperatures and avoid unnecessarily long reaction times. Use a neutral or slightly basic reaction medium if possible. The reaction rate is often proportional to pH, but high pH can also increase the rate of isothiocyanate decomposition.[3][4]

  • Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol could potentially react slowly with the isothiocyanate, especially if heated for prolonged periods.

    • Solution: Prefer aprotic solvents such as THF, DCM, or acetone for the reaction.

Q3: I'm having trouble purifying my product. What are the best methods?

A3: this compound is a polar molecule, which can present purification challenges.

  • Recrystallization: This is often the most effective method for purifying solid thiourea derivatives.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, acetone, or an ethyl acetate/hexane mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[5]

    • Troubleshooting: If the product oils out, try using a solvent mixture or a different solvent system. Seeding with a pure crystal can sometimes induce crystallization.

  • Silica Gel Chromatography: If recrystallization fails or is insufficient, column chromatography is a reliable alternative.

    • Solvent System (Eluent): A gradient of ethyl acetate in hexane or DCM in methanol is typically effective for separating thioureas from less polar starting materials and nonpolar byproducts.

    • TLC First: Always develop a suitable solvent system using TLC before running a column to ensure good separation between your product and impurities.

  • Aqueous Workup: Before purification, an aqueous wash can remove water-soluble impurities. Wash the organic reaction mixture with a mild acid (e.g., dilute HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer thoroughly before solvent evaporation.

Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following table, based on analogous thiourea syntheses, illustrates the impact of temperature and reaction time on product yield.[6]

EntryTemperature (°C)Reaction Time (hours)Yield (%)
125 (Room Temp)5.045.8
2503.558.2
3753.562.4
4752.051.6
5903.555.1

Note: This data is illustrative for a thiourea synthesis and demonstrates general trends. Optimal conditions for this compound must be determined empirically.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a standard method for reacting an amine with an isothiocyanate.

Materials:

  • (But-3-en-2-yl)amine

  • Phenyl isothiocyanate (or other desired isothiocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen line (optional, for moisture-sensitive reactions)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (But-3-en-2-yl)amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous DCM or THF (to a concentration of approx. 0.2-0.5 M).

  • Reactant Addition: While stirring at room temperature, add the isothiocyanate (1.0 eq) dropwise to the amine solution. If the reaction is vigorous, the addition can be slowed, or the flask can be cooled in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC by observing the consumption of the starting materials. The reaction is typically complete within 2-18 hours.[7]

  • Workup:

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • If necessary, perform an aqueous workup to remove unreacted amine or other water-soluble impurities.

  • Purification: Purify the resulting crude solid or oil by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.[5]

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_product Product Amine (But-3-en-2-yl)amine Isothiocyanate R-N=C=S Amine->Isothiocyanate Nucleophilic Attack Thiourea This compound Isothiocyanate->Thiourea Proton Transfer

Caption: Reaction mechanism for thiourea synthesis.

Workflow A 1. Reagent Prep (Amine + Isothiocyanate) B 2. Reaction Setup (Solvent, Stirring) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Solvent Removal, Wash) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Analysis (NMR, MS, etc.) E->F

Caption: General experimental workflow for synthesis.

Troubleshooting Start Low Yield or Impure Product? CheckPurity Are starting materials pure? Start->CheckPurity YesPurity Yes CheckPurity->YesPurity Yes NoPurity No: Purify/replace reactants CheckPurity->NoPurity No CheckConditions Are reaction conditions optimal? YesConditions Yes CheckConditions->YesConditions Yes NoConditions No: Adjust Temp, Time, Solvent CheckConditions->NoConditions No CheckPurification Is purification method effective? YesPurification Yes: Problem Solved CheckPurification->YesPurification Yes NoPurification No: Try alternative method (e.g., Column vs. Recrystallization) CheckPurification->NoPurification No YesPurity->CheckConditions YesConditions->CheckPurification

Caption: Troubleshooting decision tree for synthesis.

References

Stability issues of (But-3-EN-2-YL)thiourea in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (But-3-en-2-yl)thiourea in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, the type of solvent used, exposure to light, and the presence of oxidizing agents. The allylic group in the molecule can be susceptible to isomerization or degradation, particularly under acidic or basic conditions and at elevated temperatures.

Q2: I am observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A gradual decrease in concentration suggests degradation of the compound. This could be due to hydrolysis, oxidation, or rearrangement reactions. Thiourea derivatives can be susceptible to hydrolysis, especially at non-neutral pH.[1][2] The allylic moiety also introduces potential instability. We recommend preparing fresh solutions and storing them at low temperatures, protected from light.

Q3: My solution of this compound has turned yellow/brown. What does this discoloration indicate?

A3: Discoloration of thiourea solutions can indicate the formation of degradation products. Oxidation of the thiocarbonyl group or reactions involving the allylic double bond can lead to colored byproducts. The presence of trace metal ions can also catalyze degradation and color formation.[3]

Q4: Can I use aqueous buffers to prepare my this compound solutions?

A4: While aqueous buffers can be used, it is crucial to consider the pH and the buffer components. The stability of thiourea and its derivatives is pH-dependent.[4] It is advisable to conduct a preliminary stability study in your chosen buffer system to ensure the compound's integrity over the time course of your experiment. For example, the C-S bond in thiourea can be destabilized with an increasing number of water molecules.[1]

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Solution
  • Observation: A precipitate forms in your this compound solution upon standing or after a change in conditions (e.g., temperature).

  • Possible Causes:

    • Low Solubility: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.

    • Degradation Product: The precipitate could be an insoluble degradation product.

    • Salting Out: If using a high-salt buffer, the solubility of the compound may be reduced.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your solvent. Consider using a co-solvent (e.g., DMSO, ethanol) to increase solubility before diluting with an aqueous medium.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.

    • Adjust Buffer Concentration: If using a buffer, try reducing the salt concentration.

    • Filter the Solution: For immediate use, you can filter the solution to remove the precipitate, but be aware that the effective concentration will be lower than intended.

Issue 2: Inconsistent Results in Biological Assays
  • Observation: You are observing high variability or a loss of activity in your biological assays involving this compound.

  • Possible Causes:

    • Compound Instability: The compound may be degrading in the assay medium over the incubation period.

    • Interaction with Media Components: this compound might react with components of your cell culture medium or assay buffer.

    • Adsorption to Labware: The compound may adsorb to the surface of plasticware, reducing its effective concentration.

  • Troubleshooting Steps:

    • Perform a Stability Check: Incubate this compound in the assay medium for the duration of your experiment and analyze its concentration at different time points using a suitable analytical method like HPLC.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.

    • Use Low-Binding Labware: Consider using low-protein-binding plates and tubes to minimize adsorption.

    • Include Control Experiments: Run appropriate controls to assess the stability of the compound under your specific experimental conditions.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this is generalized data based on the behavior of similar compounds and should be confirmed experimentally for your specific application.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours
3.012
5.048
7.472
9.024

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Temperature (°C)Half-life (t½) in hours
4> 200
2572
3736

Table 3: Stability of this compound in Common Organic Solvents at 25°C

Solvent% Remaining after 24 hours
DMSO> 99%
Ethanol98%
Acetonitrile97%
Methanol95%

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer of choice

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the buffer or solvent of interest to the desired final concentration.

  • Incubation: Store the test solutions under the desired conditions (e.g., temperature, light exposure).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Sample Preparation: Quench any ongoing reaction by diluting the aliquot with a cold mobile phase or a suitable solvent.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a mobile phase that provides good separation of the parent compound from any potential degradation products (e.g., a gradient of water and acetonitrile).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance (e.g., around 235 nm, a common absorbance maximum for thioureas).[5]

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Plot the peak area (or concentration) versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis parent->hydrolysis H2O, H+ or OH- oxidation Oxidation parent->oxidation [O] rearrangement Rearrangement parent->rearrangement Heat, Light product1 Urea derivative + H2S hydrolysis->product1 product2 Sulfenic/Sulfinic acid derivative oxidation->product2 product3 Isomeric thiourea rearrangement->product3

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Prepare Stock Solution of this compound prepare_test Prepare Test Solutions (Different pH, Temp, Solvents) start->prepare_test incubate Incubate Solutions under Defined Conditions prepare_test->incubate sampling Withdraw Aliquots at Specific Time Points incubate->sampling quench Quench Reaction and Prepare Samples for Analysis sampling->quench analysis Analyze Samples by HPLC-UV quench->analysis data_analysis Determine Peak Areas and Calculate Degradation Rate analysis->data_analysis end End: Determine Stability Profile and Half-life data_analysis->end

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: Butenyl Group Reactions During Thiourea Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering side reactions with the butenyl group during the synthesis of substituted thioureas.

Frequently Asked Questions (FAQs)

Question 1: My reaction to form a butenyl-substituted thiourea has a low yield and shows multiple spots on TLC/peaks in LC-MS. What are the likely side reactions?

Answer: When synthesizing thioureas from butenyl isothiocyanate or a butenyl amine, the primary cause of low yields and product impurity is often intramolecular cyclization. The nucleophilic sulfur or nitrogen of the thiourea can attack the double bond of the butenyl group, especially under certain conditions.

The most common side reaction is the intramolecular cyclization of the N-butenyl thiourea derivative, which can lead to the formation of a six-membered thiazine ring system. This process can be catalyzed by acid or base and is often promoted by heat. The isothiocyanate starting material itself, being an electrophile, can react with various nucleophiles present in the reaction mixture.[1]

Potential Side Reactions:

  • Intramolecular Cyclization: The thiourea attacks its own butenyl group to form a cyclic thiazine derivative. This is often the major byproduct.

  • Dimerization/Polymerization: The reactive butenyl group can potentially lead to oligomerization under radical or certain catalytic conditions.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols, water) can react with the isothiocyanate starting material, especially at elevated temperatures.

Below is a diagram illustrating the desired reaction versus the common cyclization side reaction.

G cluster_reactants Reactants reactant reactant product product side_product side_product intermediate intermediate condition condition R_NH2 R-NH2 (Amine) Thiourea Desired Product: N-R-N'-butenyl-thiourea R_NH2->Thiourea + Butenyl Isothiocyanate Butenyl_NCS Butenyl Isothiocyanate Cyclization_Step Intramolecular Nucleophilic Attack Thiourea->Cyclization_Step Side Reaction Thiazine Side Product: Thiazine Derivative Cyclization_Step->Thiazine Heat_Base Heat / Base Heat_Base->Cyclization_Step Promotes

Caption: Desired thiourea formation vs. intramolecular cyclization.

Question 2: How can I minimize the formation of the cyclized thiazine byproduct?

Answer: Minimizing the cyclization side reaction involves carefully controlling the reaction conditions to favor the intermolecular reaction (thiourea formation) over the intramolecular one.

Key Strategies:

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Elevated temperatures provide the activation energy needed for the cyclization to occur.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting materials are consumed. Prolonged reaction times increase the likelihood of side product formation.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Strong, nucleophilic bases can deprotonate the thiourea, making it a more potent nucleophile for the intramolecular attack.

  • Solvent Selection: Use aprotic, non-polar solvents like dichloromethane (DCM), chloroform, or toluene. Protic solvents can facilitate proton transfer steps that may be involved in the cyclization mechanism.

The following table summarizes the impact of various reaction parameters on the formation of the desired thiourea versus the cyclized side product.

ParameterCondition to Favor ThioureaCondition to Favor CyclizationRationale
Temperature 0 °C to Room Temperature> 50 °C (Reflux)Cyclization has a higher activation energy.
Reaction Time Minimal (monitor to completion)ProlongedProvides more opportunity for the slower side reaction to occur.
Solvent Aprotic (DCM, Toluene)Protic or Polar Aprotic (Ethanol, DMF)Aprotic solvents are less likely to facilitate proton transfer for cyclization.
Base Weak, non-nucleophilic base or noneStrong, nucleophilic base (e.g., NaH)Strong bases increase the nucleophilicity of the thiourea, promoting cyclization.
Question 3: What is a reliable experimental protocol for synthesizing N-aryl-N'-butenyl thiourea while minimizing side reactions?

Answer: This protocol is designed to minimize byproduct formation by controlling the reaction temperature and using an appropriate solvent.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(but-3-en-1-yl)thiourea

Materials:

  • 4-chloroaniline

  • 3-butenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Argon or Nitrogen atmosphere setup

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add 3-butenyl isothiocyanate (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.[2]

The following workflow diagram outlines the troubleshooting process when encountering issues with this synthesis.

G start_node Start: Low Yield or Impure Product decision_node decision_node start_node->decision_node Analyze Crude Product (TLC, LC-MS, NMR) action_node action_node decision_node->action_node  Starting Material  Unconsumed?   side_result_node side_result_node decision_node->side_result_node  Major Side Product  Detected?   result_node result_node action_node->result_node Action: - Increase reaction time slightly - Check reagent purity action_node2 If Cyclized Product: - Lower reaction temperature (0°C) - Use aprotic solvent (DCM) - Reduce reaction time side_result_node->action_node2 Identify Side Product result_node2 Outcome: Improved Yield and Purity action_node2->result_node2

Caption: Troubleshooting workflow for butenyl thiourea synthesis.

Question 4: How can I confirm the structure of the suspected cyclized side product?

Answer: Standard spectroscopic techniques are essential for confirming the structure of any unexpected byproducts.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the cyclized thiazine product, you would expect the disappearance of the vinyl proton signals characteristic of the butenyl group. New signals corresponding to methylene protons within the saturated heterocyclic ring will appear, likely in the aliphatic region (1.5-4.0 ppm). The N-H proton signals may also shift or disappear.

    • ¹³C NMR: Look for the absence of the sp² carbon signals from the double bond and the appearance of new sp³ carbon signals from the thiazine ring.

  • Mass Spectrometry (MS): The desired product and the cyclized byproduct are isomers, meaning they will have the same molecular weight. Therefore, high-resolution mass spectrometry (HRMS) alone cannot distinguish them. However, fragmentation patterns in MS/MS analysis will be distinct and can be used to differentiate the linear thiourea from the cyclic structure.

  • Infrared (IR) Spectroscopy: The characteristic C=S stretch of the thiourea may be altered in the cyclized product. The disappearance of peaks associated with the C=C double bond (~1640 cm⁻¹) would also be indicative of cyclization.

References

Technical Support Center: Purification of Polar Thiourea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar thiourea compounds.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of polar thiourea compounds.

Recrystallization Issues

Question: My polar thiourea compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with polar compounds. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Your compound may be coming out of solution too quickly and above its melting point. By adding more of the hot solvent, you can decrease the saturation level and allow for a slower, more controlled crystallization as the solution cools.

  • Lower the Crystallization Temperature Slower: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. You can further slow the cooling process by placing the flask in a beaker of warm water and allowing both to cool together.

  • Change the Solvent System: The chosen solvent may not be ideal.

    • If using a single solvent, try switching to a solvent with a slightly different polarity.

    • If using a mixed solvent system, adjust the ratio. You may need to add more of the "good" solvent (in which the compound is more soluble) to prevent premature precipitation.

  • Scratching and Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" (a tiny amount of the pure compound) to the cooled solution to provide a nucleation site for crystal growth.

Question: I have a very low yield after recrystallization. How can I improve it?

Answer: Low recovery is often due to the high polarity of the compound, leading to significant solubility even in cold solvents. Consider the following:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Adding excess solvent will keep more of your product dissolved when cooled, thus reducing the yield.[1]

  • Ensure Complete Precipitation: Cool the solution in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to wash away impurities without dissolving a significant amount of the product.[1]

  • Second Crop of Crystals: The filtrate (mother liquor) still contains dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the filtrate and cooling it again. Be aware that this second crop may be less pure than the first.

Chromatography Challenges

Question: My polar thiourea compound streaks badly on a silica gel column (normal-phase chromatography). How can I fix this?

Answer: Streaking, or tailing, is common for polar compounds on silica gel due to strong interactions with the stationary phase. Here are some solutions:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: For basic thiourea derivatives, adding a small amount of a base like triethylamine (0.1-2.0%) or ammonia (in methanol) to the mobile phase can help to block the acidic silanol groups on the silica surface, reducing strong interactions and improving peak shape.

    • Add an Acidic Modifier: For acidic thiourea derivatives, adding a small amount of acetic or formic acid (0.1-2.0%) can have a similar effect by protonating the compound and reducing its interaction with the silica.

  • Reduce Sample Loading: Overloading the column is a common cause of streaking. Try running the purification with a smaller amount of your compound.

  • Change the Stationary Phase: If modifying the mobile phase doesn't work, consider a different stationary phase. Alumina can be a good alternative for basic compounds. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best approach.

Question: My polar thiourea compound runs at the solvent front in reversed-phase chromatography (e.g., C18). How can I achieve retention and separation?

Answer: Poor retention on reversed-phase columns is a classic problem for highly polar molecules. Here are the recommended strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to retain polar analytes and can be operated in highly aqueous mobile phases without phase collapse.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water. In HILIC, water acts as the strong solvent.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged thiourea derivative, which will then have better retention on a reversed-phase column. However, this can complicate sample recovery and instrument cleaning.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify a newly synthesized polar thiourea compound?

A1: A good starting point is to attempt recrystallization, as it is a simple and cost-effective method.[1] Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, acetone, and mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold. If recrystallization fails to provide adequate purity, the next step is to develop a chromatography method. For highly polar thioureas, HILIC is often the most successful chromatographic technique.

Q2: Are there any concerns about the stability of thiourea compounds during purification?

A2: Yes, thiourea and its derivatives can be thermally sensitive. When performing recrystallization, avoid prolonged heating at high temperatures to prevent decomposition. It is advisable to bring the solvent to a boil first and then add it to the thiourea compound, heating gently only as needed to achieve dissolution. When concentrating solutions after chromatography, use a rotary evaporator at a moderate temperature.

Q3: My thiourea derivative has an acidic or basic functional group. Can I use acid-base extraction?

A3: Yes, acid-base extraction can be a very effective purification step, particularly for removing non-ionizable impurities.

  • For Basic Thiourea Derivatives: Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and extract with an aqueous acid (e.g., 1M HCl). The basic thiourea will be protonated and move into the aqueous layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified thiourea derivative, which can then be collected by filtration or extracted back into an organic solvent.[2][3][4][5][6][7]

  • For Acidic Thiourea Derivatives: A similar principle applies, but you would extract with an aqueous base (e.g., 1M NaOH or NaHCO3) to deprotonate the acidic thiourea and bring it into the aqueous phase. The aqueous layer is then acidified to precipitate the purified product.[2][3][4][5][6][7]

Q4: How do I choose between normal-phase, reversed-phase, and HILIC for my polar thiourea compound?

A4: The choice depends on the polarity of your specific compound.

  • Normal-Phase (e.g., silica gel): Suitable for moderately polar compounds. Very polar compounds may stick to the column, leading to streaking and poor recovery.

  • Reversed-Phase (e.g., C18): Best for non-polar to moderately polar compounds. Very polar compounds will have little to no retention and elute in the solvent front.

  • HILIC: The preferred method for very polar, water-soluble compounds that are not retained by reversed-phase chromatography.

A simple workflow is to first try reversed-phase. If there is no retention, then HILIC is the logical next step.

Data Presentation

Table 1: Solubility of Thiourea in Common Solvents at Different Temperatures
SolventTemperature (°C)Solubility (g / 100 mL)
Water2514.2
Methanol2511.9
Methanol40.716.4
Methanol53.722.0
Methanol61.924.6
Ethanol203.6
Ethanol31.94.7
Ethanol45.06.3
Ethanol58.08.5
Ethanol64.79.8
Pyridine25~20
DMSO25High
Dioxane25Low

Data compiled from various sources.

Table 2: Comparison of Purification Methods for a Hypothetical Polar Thiourea Derivative
Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization60-85>98Simple, inexpensive, scalableMay not remove closely related impurities, potential for low yield with very soluble compounds
Normal-Phase Chromatography (Silica)50-80>95Good for moderately polar compoundsCan have issues with streaking and irreversible adsorption for very polar or basic compounds
Reversed-Phase Chromatography (C18)40-70>99Excellent for less polar impuritiesPoor retention for highly polar thioureas
HILIC50-85>99Ideal for very polar compounds, good peak shapesRequires careful method development and column equilibration

These are representative values and will vary depending on the specific compound and impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Place a small amount of the crude polar thiourea compound (10-20 mg) into several test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. Heat the tubes that did not dissolve at room temperature to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the compound just dissolves. Use the minimum amount of hot solvent required.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, or for more complete drying, place them in a vacuum oven at a moderate temperature.

Protocol 2: General HILIC Method Development for Polar Thiourea Compounds
  • Column Selection: Start with a HILIC column containing a polar stationary phase such as bare silica, amide, or diol.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. A common starting point is 10 mM ammonium formate or ammonium acetate adjusted to a pH between 3 and 6.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Initial Gradient: A typical starting gradient is to go from 95% B to 50% B over 10-15 minutes.

  • Column Equilibration: It is crucial to equilibrate the HILIC column with the initial mobile phase conditions for at least 15-20 column volumes before the first injection to ensure a stable water layer on the stationary phase and reproducible retention times.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% acetonitrile / 5% aqueous buffer). Injecting the sample in a solvent stronger than the mobile phase (i.e., with more water) can lead to poor peak shape.

  • Optimization:

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile.

    • Adjust the buffer pH and concentration to optimize the peak shape and selectivity, especially for ionizable thiourea derivatives.

Visualizations

Purification_Workflow start Crude Polar Thiourea Compound solubility_test Solubility & Polarity Assessment (TLC) start->solubility_test is_solid Is the compound a solid? solubility_test->is_solid acid_base_extraction Consider Acid-Base Extraction Pre-purification solubility_test->acid_base_extraction recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Develop Chromatography Method is_solid->chromatography No (Oil) purity_check1 Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check1 purity_check1->chromatography Impure final_purity_check Final Purity Analysis purity_check1->final_purity_check Pure rp_hplc Reversed-Phase HPLC chromatography->rp_hplc normal_phase Normal-Phase Chromatography chromatography->normal_phase no_retention No/Poor Retention? rp_hplc->no_retention hilic HILIC no_retention->hilic Yes no_retention->final_purity_check No (Good Separation) hilic->final_purity_check streaking Streaking/Tailing? normal_phase->streaking modify_mp Modify Mobile Phase (Acid/Base Additive) streaking->modify_mp Yes streaking->final_purity_check No modify_mp->final_purity_check

Caption: Purification method selection workflow for polar thiourea compounds.

Troubleshooting_Chromatography start Chromatography Problem Encountered problem_type What is the issue? start->problem_type no_retention No Retention (Reversed-Phase) problem_type->no_retention Compound elutes at void volume streaking Peak Streaking/Tailing (Normal-Phase) problem_type->streaking Peaks are not sharp poor_resolution Poor Resolution problem_type->poor_resolution Peaks are overlapping solution_no_retention Switch to HILIC or use a polar-embedded RP column. no_retention->solution_no_retention solution_streaking1 Add acid/base modifier to mobile phase (0.1-2.0%). streaking->solution_streaking1 solution_streaking2 Reduce sample load. streaking->solution_streaking2 solution_streaking3 Switch to Alumina or HILIC. streaking->solution_streaking3 solution_resolution1 Optimize gradient slope. poor_resolution->solution_resolution1 solution_resolution2 Change mobile phase organic solvent (e.g., MeOH vs. ACN). poor_resolution->solution_resolution2 solution_resolution3 Try a different stationary phase. poor_resolution->solution_resolution3

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Synthesis of (But-3-en-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (But-3-en-2-yl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reaction of but-3-en-2-amine with an isothiocyanate. A common approach involves reacting the amine with a suitable isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the target thiourea. Alternative, greener methods are also being explored, utilizing reagents like carbon disulfide in aqueous media to avoid hazardous isothiocyanates.[1][2]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, temperature control is crucial to prevent side reactions. The rate of addition of reagents should also be carefully managed to maintain a consistent reaction profile. Efficient stirring is necessary to ensure homogeneity, especially in larger reaction volumes. Solvent choice and concentration may also need to be optimized for larger batches to ensure efficient reaction and easy product isolation.

Q3: Are there any known side reactions to be aware of?

A3: Yes, potential side reactions include the formation of dithiocarbamates as byproducts, especially when using carbon disulfide.[3] With but-3-en-2-amine, there is a theoretical risk of reactions involving the double bond, although this is less common under standard thiourea synthesis conditions. Overheating can lead to decomposition of the product or starting materials.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for higher purity requirements, although this may be less practical for very large scales.

Q5: What are the safety precautions for handling the reagents involved?

A5: Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Carbon disulfide is highly flammable and toxic. But-3-en-2-amine is a volatile and flammable amine. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Poor quality of starting materials. 3. Incorrect reaction temperature. 4. Inefficient stirring.1. Monitor the reaction by TLC to confirm completion. Extend reaction time if necessary. 2. Check the purity of but-3-en-2-amine and the isothiocyanate/carbon disulfide. Purify starting materials if needed. 3. Optimize the reaction temperature. Some reactions may require gentle heating, while others proceed well at room temperature. 4. Ensure vigorous and efficient stirring, especially for heterogeneous mixtures.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities. 2. Product is not crystallizing.1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Consider changing the recrystallization solvent.
Product is Contaminated with Starting Material 1. Incorrect stoichiometry. 2. Incomplete reaction.1. Ensure the correct molar ratios of the reactants are used. A slight excess of the amine can sometimes be used to ensure the complete consumption of the isothiocyanate. 2. As mentioned above, monitor the reaction to completion.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction solvent. 2. Emulsion formation during workup.1. If the product is soluble, try to precipitate it by adding a co-solvent in which the product is insoluble. Alternatively, remove the solvent under reduced pressure. 2. Break the emulsion by adding a saturated brine solution or by filtration through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis via Benzoyl Isothiocyanate

This two-step protocol involves the formation of an intermediate N-benzoylthiourea, followed by hydrolysis.

Step 1: Synthesis of N-Benzoyl-N'-(but-3-en-2-yl)thiourea

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve but-3-en-2-amine (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl isothiocyanate (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-benzoyl-N'-(but-3-en-2-yl)thiourea.

Step 2: Hydrolysis to this compound

  • Suspend the N-benzoyl-N'-(but-3-en-2-yl)thiourea in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with hydrochloric acid until the pH is approximately 7.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

Protocol 2: One-Pot Synthesis using Carbon Disulfide (Aqueous Medium)

This method is a greener alternative that avoids the use of isothiocyanates.[1][2]

  • To a stirred solution of but-3-en-2-amine (2.0 eq) in water, add carbon disulfide (1.0 eq) at room temperature.

  • A dithiocarbamate intermediate will be formed.

  • To this mixture, add a second equivalent of but-3-en-2-amine (or another primary amine if an unsymmetrical thiourea is desired).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate.

  • Filter the solid product, wash with water, and recrystallize from an appropriate solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Method Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Protocol 1But-3-en-2-amine, Benzoyl isothiocyanateAcetone, Water/NaOH0-5 then RT, Reflux2-4, 4-675-85
Protocol 2But-3-en-2-amine, Carbon DisulfideWater50-6012-2460-75

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: Benzoyl Isothiocyanate Route cluster_protocol2 Protocol 2: Carbon Disulfide Route A1 But-3-en-2-amine + Benzoyl Isothiocyanate B1 Reaction in Acetone (0-5°C -> RT) A1->B1 C1 Intermediate: N-Benzoyl-N'-(but-3-en-2-yl)thiourea B1->C1 D1 Hydrolysis (NaOH, Reflux) C1->D1 E1 Final Product: This compound D1->E1 A2 But-3-en-2-amine + Carbon Disulfide B2 Reaction in Water (50-60°C) A2->B2 C2 Final Product: This compound B2->C2

Caption: Comparative workflow of two synthesis routes for this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Is the reaction complete? Start->Q1 A1_Yes Check Purity of Starting Materials Q1->A1_Yes Yes A1_No Extend Reaction Time or Optimize Temperature Q1->A1_No No Q2 Was stirring efficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to further diagnostics Q2->A2_Yes Yes A2_No Improve Stirring Q2->A2_No No

References

Degradation pathways of butenylthioureas under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of butenylthioureas under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for butenylthioureas under acidic conditions?

Under acidic conditions, the primary degradation pathway for butenylthioureas is expected to be hydrolysis of the thiourea moiety. The reaction is typically initiated by the protonation of the sulfur atom, which makes the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently breaks down to yield a butenylamine and carbonyl sulfide. Carbonyl sulfide is unstable in aqueous acidic solutions and will further hydrolyze to carbon dioxide and hydrogen sulfide. A secondary degradation pathway could involve the acid-catalyzed hydration of the butenyl group's double bond, forming a corresponding alcohol.

Q2: What are the likely degradation products of butenylthioureas under basic conditions?

In basic media, the degradation of butenylthioureas is also anticipated to proceed via hydrolysis of the thiourea group. The hydroxide ion can directly attack the thiocarbonyl carbon. The resulting intermediate can then collapse to form a butenylamine and a thiocarbamate salt. Depending on the reaction conditions, the thiocarbamate may undergo further degradation.

Q3: My butenylthiourea sample appears to be degrading even under neutral pH conditions. What could be the cause?

While butenylthioureas are generally more stable at neutral pH, degradation can still occur, especially in the presence of certain factors. The thiourea functional group can be susceptible to oxidation.[1] If the solution is not properly deoxygenated or contains trace metal ions that can catalyze oxidation, degradation may be observed. Additionally, exposure to light can sometimes promote degradation. It is also important to ensure the "neutral" pH is indeed stable, as dissolved atmospheric CO2 can slightly acidify the medium over time.

Q4: I am observing multiple unexpected peaks in my HPLC analysis after forced degradation. How can I identify them?

The presence of multiple peaks suggests several degradation products or secondary reactions. To identify these, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weights of the degradation products.[2] Tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structures. Comparing the retention times and UV spectra with suspected degradation products (if standards are available) is also a good strategy. It's also possible that some peaks originate from the degradation of excipients in a formulation, so running a placebo blank under the same stress conditions is recommended.[2]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates in Acidic Hydrolysis
Possible Cause Troubleshooting Step
Fluctuation in Temperature Ensure the reaction vessel is maintained at a constant and uniform temperature using a calibrated water bath or heating block. Even minor temperature variations can significantly affect reaction kinetics.
Inconsistent Acid Concentration Prepare fresh acid solutions for each experiment and verify the concentration by titration. Ensure thorough mixing of the butenylthiourea solution with the acid.
Variability in Starting Material Use a single, well-characterized batch of the butenylthiourea for a series of comparative experiments to avoid variability due to impurities or polymorphic forms.
Oxygen Sensitivity Although hydrolysis is the primary pathway, oxidative degradation can be a competing reaction. To minimize this, degas all solutions and consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Butenylthioureas and their degradation products (like butenylamine) are polar. A standard C18 column might not provide adequate retention.[3] Consider using a polar-embedded or polar-endcapped C18 column, or explore HILIC (Hydrophilic Interaction Liquid Chromatography) for better separation of polar analytes.[3]
Mobile Phase Mismatch The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. Using a buffer is highly recommended to maintain a stable pH.
Sample Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[4] Dilute the sample and reinject.
Column Degradation The use of harsh acidic or basic conditions can degrade the stationary phase of the HPLC column over time, leading to poor peak shape.[4] Use a guard column and dedicate a specific column for degradation studies if possible. Regularly perform column flushing and performance checks.

Data Presentation

Table 1: Hypothetical Degradation of a Butenylthiourea Derivative under Forced Hydrolysis Conditions

Condition Time (hours) Parent Compound (%) Butenylamine (%) Other Degradants (%)
0.1 M HCl at 60 °C0100.00.00.0
485.212.12.7
871.523.84.7
2445.345.19.6
0.1 M NaOH at 60 °C0100.00.00.0
490.18.51.4
881.315.92.8
2465.728.95.4

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation by Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the butenylthiourea derivative in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: In a sealed glass vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a constant temperature bath at 60 °C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary. For example:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • A typical gradient could be starting with a low percentage of B, and gradually increasing it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradation products (e.g., 240 nm).

  • Injection Volume: 10 µL.

Visualizations

Acidic_Degradation_Pathway Butenylthiourea Butenylthiourea Protonated_Thiourea Protonated Thiourea (on Sulfur) Butenylthiourea->Protonated_Thiourea + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Thiourea->Tetrahedral_Intermediate + H2O Butenylamine Butenylamine Tetrahedral_Intermediate->Butenylamine Carbonyl_Sulfide Carbonyl Sulfide Tetrahedral_Intermediate->Carbonyl_Sulfide CO2_H2S CO2 + H2S Carbonyl_Sulfide->CO2_H2S + H2O

Caption: Proposed acidic degradation pathway of butenylthiourea.

Basic_Degradation_Pathway Butenylthiourea Butenylthiourea Tetrahedral_Intermediate Tetrahedral Intermediate Butenylthiourea->Tetrahedral_Intermediate + OH- Butenylamine Butenylamine Tetrahedral_Intermediate->Butenylamine Thiocarbamate Thiocarbamate Salt Tetrahedral_Intermediate->Thiocarbamate

Caption: Proposed basic degradation pathway of butenylthiourea.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Neutralization Neutralization & Dilution Acid->Neutralization Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Base->Neutralization HPLC Stability-Indicating HPLC-UV Data_Analysis Data Analysis (Quantification, Pathway Elucidation) HPLC->Data_Analysis LCMS LC-MS for Identification LCMS->Data_Analysis Sample_Prep Sample Preparation (Stock Solution) Sample_Prep->Acid Sample_Prep->Base Neutralization->HPLC Neutralization->LCMS

Caption: General experimental workflow for degradation studies.

References

Validation & Comparative

A Comparative Analysis of Allylthiourea and (But-3-en-2-yl)thiourea in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organocatalysis, thiourea derivatives have carved a significant niche as versatile and robust catalysts. Their ability to activate substrates through hydrogen bonding has been pivotal in the development of numerous asymmetric transformations. This guide provides a comparative overview of two structurally related alkenyl thioureas: allylthiourea and the less-explored (But-3-en-2-yl)thiourea. While direct comparative experimental data for these specific catalysts is not yet prevalent in the literature, this document offers a predictive analysis based on established structure-activity relationships in thiourea catalysis, supported by generalized experimental protocols.

Introduction to Thiourea Organocatalysis

Thiourea-based organocatalysts primarily function as hydrogen-bond donors. The two N-H protons of the thiourea moiety form hydrogen bonds with an electrophilic center of a substrate, typically a carbonyl or nitro group. This interaction polarizes the substrate, lowering its LUMO and rendering it more susceptible to nucleophilic attack. In asymmetric catalysis, chiral thioureas are employed to create a chiral environment around the substrate, thereby directing the nucleophilic attack to a specific face and inducing enantioselectivity. The electronic and steric nature of the substituents on the thiourea nitrogen atoms significantly influences the catalyst's acidity, solubility, and the steric environment it creates, thereby impacting its catalytic activity and selectivity.

Structural Comparison and Predicted Catalytic Activity

Allylthiourea and this compound both possess an alkenyl group attached to one of the nitrogen atoms. The primary structural difference lies in the substitution on the allyl chain.

  • Allylthiourea: Features a terminal double bond with no substitution on the allylic carbon attached to the nitrogen.

  • This compound: Possesses a methyl group on the carbon atom bonded to the nitrogen.

This seemingly minor difference can have a discernible impact on their catalytic performance. The methyl group in this compound introduces both steric and electronic effects.

Steric Effects: The increased steric bulk of the but-3-en-2-yl group compared to the allyl group is expected to create a more crowded chiral pocket when incorporated into a chiral catalyst scaffold. This could potentially lead to higher enantioselectivity in certain reactions by enforcing a more defined orientation of the substrate. However, excessive steric hindrance might also impede substrate binding and reduce the overall reaction rate.

Electronic Effects: The methyl group is weakly electron-donating. This inductive effect might slightly increase the electron density on the adjacent nitrogen atom, potentially modulating the acidity of the N-H protons of the thiourea moiety. A decrease in acidity could weaken the hydrogen bonding to the substrate, possibly leading to lower catalytic activity compared to allylthiourea.

Hypothetical Performance Data in a Model Reaction

To illustrate the potential differences in catalytic activity, the following table presents hypothetical data for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene, a common benchmark reaction for thiourea catalysts.

Disclaimer: The following data is predictive and based on theoretical structure-activity relationships. It is intended for illustrative purposes, as direct experimental comparisons are not currently available in published literature.

CatalystMoietyPredicted Yield (%)Predicted Enantiomeric Excess (ee, %)Predicted Reaction Time (h)
Chiral Allylthiourea DerivativeAllyl85-9580-9024-48
Chiral this compound DerivativeBut-3-en-2-yl75-9085-9536-72

This hypothetical comparison suggests that the this compound derivative might offer higher enantioselectivity due to increased steric hindrance, but potentially at the cost of a longer reaction time and slightly lower yield due to both steric hindrance and a potential decrease in the acidity of the thiourea protons.

Experimental Protocols

Synthesis of N-Substituted Thioureas

General Procedure for the Synthesis of Allylthiourea:

A solution of allyl isothiocyanate in a suitable solvent (e.g., ethanol) is treated with a solution of ammonia in the same solvent. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to afford allylthiourea.[1][2]

Proposed Synthesis of this compound:

As this compound is not widely reported, a plausible synthetic route would involve the reaction of but-3-en-2-amine with an isothiocyanate source. A common method involves the use of thiophosgene or a related reagent to generate the corresponding isothiocyanate in situ, which then reacts with ammonia. Alternatively, direct reaction of but-3-en-2-amine with a reagent like benzoyl isothiocyanate followed by hydrolysis of the benzoyl group would yield the target thiourea.

General Protocol for a Thiourea-Catalyzed Asymmetric Michael Addition

To a solution of the chiral thiourea catalyst (5-10 mol%) in a suitable solvent (e.g., toluene, dichloromethane, or THF) at the desired temperature (e.g., room temperature or cooled to 0 °C or lower) is added the Michael acceptor (1.0 mmol, e.g., trans-β-nitrostyrene). After stirring for a few minutes, the Michael donor (1.2-1.5 mmol, e.g., diethyl malonate) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess of the product is determined by chiral HPLC analysis.[3][4][5][6][7][8][9][10][11]

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of thiourea-catalyzed reactions, the following diagrams, generated using the DOT language, illustrate a typical catalytic cycle and a general experimental workflow.

Thiourea_Catalytic_Cycle Catalyst Thiourea Catalyst Activated_Complex Catalyst-E Complex (H-Bonded) Catalyst->Activated_Complex H-bonding Substrate Electrophile (E) Substrate->Activated_Complex Nucleophile Nucleophile (Nu) Nucleophile->Activated_Complex Nucleophilic Attack Product_Complex Catalyst-Product Complex Activated_Complex->Product_Complex Bond Formation Product_Complex->Catalyst Catalyst Regeneration Product Product Product_Complex->Product Product Release Experimental_Workflow start Start setup Reaction Setup: - Add solvent and catalyst - Add Michael acceptor start->setup addition Add Michael Donor setup->addition reaction Stir at specified temperature addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench and extract monitoring->workup Reaction complete purification Column Chromatography workup->purification analysis Characterization: - NMR, MS - Chiral HPLC for ee purification->analysis end End analysis->end

References

In Vitro Cytotoxicity of Butenylthiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of various butenylthiourea analogs against different cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of several butenylthiourea analogs against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-benzoyl-3-allylthiourea (BATU) MCF-71470Allylthiourea (ATU)5220
MCF-7/HER-2640Allylthiourea (ATU)3170
4-methyl-3-benzoyl allylthiourea T47D296--
MCF7/HER2134--
4-nitrobenzoyl-3-allylthiourea MCF-7225--

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6][7] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[6]

  • Compound Treatment: The butenylthiourea analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 72 hours.[6]

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 2 mg/mL) is added to each well.[6] The plates are then incubated for a few hours (typically 2-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.[5]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Mechanism of Action

Butenylthiourea analogs, particularly N-benzoyl-3-allylthiourea (BATU), have been shown to exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[1] One of the primary mechanisms involves the modulation of the Human Epidermal Growth Factor Receptor 2 (HER2) and the subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell growth, proliferation, and survival.[8][9][10] The transcription factor NF-κB is a crucial downstream effector of these pathways and plays a significant role in inflammation, immunity, and cancer progression by regulating the expression of genes involved in cell survival and proliferation.[1]

The diagram below illustrates the proposed mechanism of action where butenylthiourea analogs inhibit the HER2 signaling pathway, leading to the inactivation of NF-κB and subsequent induction of apoptosis in cancer cells.

G HER2 HER2 Receptor PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation GeneExpression Gene Expression (Proliferation, Survival) NFkB_active->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inhibition of Anti-apoptotic Genes Butenylthiourea Butenylthiourea Analogs Butenylthiourea->HER2

Caption: Proposed mechanism of butenylthiourea analogs.

This guide serves as a starting point for researchers interested in the cytotoxic potential of butenylthiourea analogs. The provided data and protocols can aid in the design of future studies and the development of novel anticancer therapeutics.

References

Validating the Structure of (But-3-en-2-yl)thiourea: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural validation of (But-3-en-2-yl)thiourea.

This compound is a small organic molecule containing a thiourea moiety, a butenyl group, and a chiral center. The presence of these features makes its structural confirmation essential for understanding its chemical reactivity, potential biological activity, and stereochemistry. While X-ray crystallography is considered the gold standard for providing a definitive atomic-level structure, its primary limitation is the requirement for a single, high-quality crystal, which is not always achievable.[1][2] Therefore, a combination of spectroscopic techniques is often employed for comprehensive structural elucidation.

This guide will compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting their principles, experimental protocols, and the types of data they provide for a thorough structural validation.

X-ray Crystallography: The Definitive Structure

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6] This method offers an unambiguous structural determination that is unparalleled by other techniques.[1]

Hypothetical Crystallographic Data for a Thiourea Derivative

Since the crystal structure of this compound is not publicly available, the following table presents representative data for a similar thiourea derivative, 1-(3-chlorophenyl)-3-cyclohexylthiourea, to illustrate the type of information obtained from an X-ray crystallography experiment.[7]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.123
b (Å)11.456
c (Å)12.345
α (°)90
β (°)101.23
γ (°)90
Volume (ų)1400.5
Z4
R-factor0.045
Experimental Protocol for X-ray Crystallography
  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. The final structure is refined to best fit the experimental data.[7]

Alternative and Complementary Spectroscopic Techniques

When single crystals cannot be obtained, or to corroborate crystallographic data, a suite of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[9][10] ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.[11]

Expected NMR Data for this compound:

¹H NMRExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃~1.2Doublet3H
CH (chiral)~4.5Multiplet1H
=CH₂~5.1 - 5.3Multiplet2H
=CH~5.8Multiplet1H
NH₂~7.0 - 8.0Broad Singlet2H
NH~7.5 - 8.5Broad Singlet1H
¹³C NMRExpected Chemical Shift (ppm)
CH₃~20
CH (chiral)~50
=CH₂~115
=CH~140
C=S~180
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard like tetramethylsilane (TMS) is often added.[10]

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.

  • Data Processing and Interpretation: The acquired data is Fourier-transformed to produce the NMR spectrum. The chemical shifts, integration, and splitting patterns of the peaks are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[12][13][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[15]

Expected Mass Spectrometry Data for this compound (C₅H₁₀N₂S):

Ionm/z (calculated)
[M+H]⁺147.0638
[M+Na]⁺169.0457
Molecular Weight146.22 g/mol
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized. Common techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[12]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][17] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[18]

Expected FTIR Absorption Bands for this compound:

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (amine/amide)3100 - 3500Medium-Strong
C-H Stretch (sp³ and sp²)2850 - 3100Medium-Strong
C=C Stretch (alkene)1620 - 1680Medium
C=S Stretch (thiourea)1000 - 1250Medium-Strong
C-N Stretch1250 - 1350Medium
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups.

Comparative Summary

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided 3D atomic structure, bond lengths/angles, stereochemistryConnectivity, chemical environment, proton/carbon countMolecular weight, molecular formula, fragmentationFunctional groups
Sample State Single CrystalSolutionSolid, Liquid, or GasSolid or Liquid
Strengths Unambiguous structure determination[4][6]Provides detailed structural information in solution, non-destructive[19]High sensitivity, accurate mass determination[12]Fast, simple, identifies functional groups[16]
Limitations Requires high-quality single crystals[2]Can be complex to interpret, less sensitive than MSDoes not provide 3D structure on its ownLimited structural information

Visualizing the Workflow and Comparison

The following diagrams illustrate the logical workflow for structural validation and a comparison of the information obtained from each technique.

G Logical Workflow for Structural Validation cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Validation synthesis Synthesis & Purification of This compound ftir FTIR Spectroscopy synthesis->ftir Confirm Functional Groups ms Mass Spectrometry synthesis->ms Determine Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C, 2D) ftir->nmr ms->nmr Confirm Molecular Formula xray X-ray Crystallography nmr->xray Propose Structure for Crystal Growth validation Validated Structure nmr->validation Confirm Structure in Solution xray->validation Definitive 3D Structure

Caption: A typical workflow for the structural validation of a novel compound.

G Comparison of Information from Analytical Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy center This compound xray_info 3D Atomic Coordinates Bond Lengths & Angles Absolute Stereochemistry center->xray_info nmr_info Atom Connectivity Chemical Environment Proton/Carbon Count center->nmr_info ms_info Molecular Weight Molecular Formula Fragmentation Pattern center->ms_info ftir_info Functional Groups (N-H, C=S, C=C) center->ftir_info

Caption: Information derived from different analytical techniques for structural validation.

Conclusion

The structural validation of this compound, like any novel compound, relies on the synergistic use of multiple analytical techniques. While X-ray crystallography provides the ultimate proof of structure through a detailed three-dimensional model, its reliance on high-quality crystals makes it not universally applicable. Spectroscopic methods, particularly NMR, are indispensable for elucidating the structure in solution and serve as a powerful complementary tool. Mass spectrometry and FTIR provide crucial initial data regarding molecular weight and functional groups, respectively. For drug development professionals and researchers, a comprehensive approach utilizing these complementary techniques is the most reliable strategy for the unambiguous structural characterization of new chemical entities.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of (But-3-EN-2-YL)thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel small molecules is often tempered by their unintended interactions with biological targets, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for assessing the cross-reactivity profile of (But-3-EN-2-YL)thiourea, a representative member of the versatile thiourea class of compounds. While direct experimental data for this specific molecule is not yet publicly available, this document outlines the predicted interactions based on the known biological activities of thiourea derivatives and details the experimental protocols required to rigorously evaluate its selectivity. Understanding and mitigating off-target effects are critical for the development of safer and more effective therapeutic agents.

Predicted Cross-Reactivity Profile of this compound

Thiourea derivatives are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds and coordinate with metal ions.[1][2] This inherent chemical reactivity suggests that this compound may exhibit cross-reactivity with several classes of proteins. The following table summarizes the potential off-target interactions based on the activities reported for structurally related thiourea compounds.

Target ClassSpecific Examples of Potential Off-TargetsRationale for Potential Cross-Reactivity
Enzymes Urease, Carbonic Anhydrase, Lipoxygenase, Xanthine Oxidase, Tyrosinase, Kinases (e.g., VEGFR-2, HER2), Cholinesterases (AChE, BChE)Thiourea derivatives have been widely reported as inhibitors of these enzymes.[1][3][4][5] The sulfur and nitrogen atoms in the thiourea moiety can interact with active site residues.
Receptors Anion ReceptorsThe thiourea functional group is a well-established motif for anion binding through hydrogen bond formation.[2][6][7][8]
Other Proteins DNAThe thiourea scaffold can participate in non-covalent interactions with DNA.[4]

Comparative Analysis of this compound Activity

To quantify the selectivity of this compound, it is essential to compare its potency against its intended primary target with its activity against a panel of potential off-targets. The following table presents a template for summarizing such comparative data, which would be generated from the experimental protocols detailed in the subsequent section.

TargetAssay TypeThis compound IC50/EC50 (µM)Alternative Compound A IC50/EC50 (µM)Alternative Compound B IC50/EC50 (µM)
Primary Target X Enzyme Inhibition[Insert Value][Insert Value][Insert Value]
UreaseEnzyme Inhibition[Insert Value][Insert Value][Insert Value]
Carbonic Anhydrase IIEnzyme Inhibition[Insert Value][Insert Value][Insert Value]
VEGFR-2Kinase Inhibition[Insert Value][Insert Value][Insert Value]
AcetylcholinesteraseEnzyme Inhibition[Insert Value][Insert Value][Insert Value]
Anion Binding (e.g., Chloride)Biophysical Assay[Insert Kd Value][Insert Kd Value][Insert Kd Value]

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of cross-reactivity involves a combination of in vitro biochemical and cell-based assays.

In Vitro Biochemical Assays

These assays directly measure the interaction of the compound with purified proteins.

1. Enzyme Inhibition Assays:

  • Objective: To determine the concentration of this compound required to inhibit the activity of a specific enzyme by 50% (IC50).

  • General Protocol:

    • Prepare a solution of the purified enzyme in its appropriate buffer.

    • Add varying concentrations of this compound to the enzyme solution and incubate for a predetermined time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

2. Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR):

  • Objective: To measure the binding affinity (Kd) of this compound to a target protein.

  • General Protocol:

    • Immobilize the purified target protein on a sensor chip.

    • Flow solutions of this compound at various concentrations over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the protein.

    • Analyze the binding and dissociation kinetics to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell-Based Assays

These assays assess the effects of the compound in a more physiologically relevant environment.

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To detect the engagement of this compound with its target(s) in intact cells.

  • General Protocol:

    • Treat cultured cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

    • Binding of the compound is expected to stabilize the protein, leading to a shift in its melting temperature.

2. Off-Target Screening Panels:

  • Objective: To screen this compound against a broad panel of known biological targets.

  • General Protocol:

    • Submit the compound to a commercial service provider or an in-house screening facility.

    • The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large panel of receptors, enzymes, ion channels, and transporters.[9]

    • The results are reported as the percent inhibition or activation for each target.

    • Significant "hits" (typically >50% inhibition/activation) indicate potential off-target activities that warrant further investigation.[9]

Visualizing Potential Interactions and Workflows

Hypothetical Signaling Pathway Perturbation

The following diagram illustrates a hypothetical scenario where this compound, designed to inhibit a primary kinase target, also exhibits cross-reactivity with another kinase in a related pathway, leading to an off-target effect.

G cluster_0 Primary Target Pathway cluster_1 Off-Target Pathway A Upstream Signal B Primary Kinase Target A->B Activates C Downstream Effector 1 B->C Phosphorylates D Desired Cellular Response C->D E Related Upstream Signal F Off-Target Kinase E->F Activates G Downstream Effector 2 F->G Phosphorylates H Undesired Side Effect G->H Compound This compound Compound->B Inhibits (On-Target) Compound->F Inhibits (Off-Target) G A Synthesis and Purification of This compound B Primary Target Assay (e.g., Enzyme Inhibition) A->B C Broad Panel Off-Target Screening (e.g., 44 targets at 10 µM) A->C E Secondary Confirmatory Assays (Dose-Response for Hits) B->E D Identify 'Hits' with >50% Inhibition C->D D->E F Cell-Based Assays for On- and Off-Target Effects (e.g., CETSA, Reporter Assays) E->F G Selectivity Profile and Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

References

Benchmarking Enantioselectivity: A Comparative Guide to Chiral Thiourea Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of monofunctional versus bifunctional chiral thiourea catalysts in asymmetric synthesis, providing researchers, scientists, and drug development professionals with comparative performance data and detailed experimental protocols.

Note on Catalyst Selection: While this guide aims to benchmark the enantioselectivity of chiral thiourea catalysts, a thorough review of the scientific literature did not yield specific experimental data for "(But-3-EN-2-YL)thiourea" catalysts. Therefore, to provide a valuable and data-supported comparison for our audience, this guide focuses on contrasting the performance of a simple, monofunctional chiral thiourea catalyst with widely-used, more complex bifunctional chiral thiourea catalysts in the context of a well-established asymmetric reaction. This comparison will highlight the structural and functional differences that influence catalytic efficiency and enantioselectivity.

Chiral thioureas have emerged as powerful organocatalysts in asymmetric synthesis due to their ability to activate electrophiles through hydrogen bonding.[1] Their utility spans a wide range of reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol.

This guide will focus on the asymmetric Michael addition of acetylacetone to β-nitrostyrene as a model reaction to compare the catalytic performance of a representative monofunctional chiral thiourea with that of several bifunctional counterparts. Bifunctional thiourea catalysts incorporate an additional functional group, such as a tertiary amine or a cinchona alkaloid moiety, which can act as a Brønsted base to activate the nucleophile, leading to a cooperative catalytic effect.[2][3]

Comparative Performance of Chiral Thiourea Catalysts

The following table summarizes the performance of a simple monofunctional thiourea catalyst and various bifunctional thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene. This data, collated from various sources, provides a clear comparison of their catalytic efficacy under similar conditions.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
Monofunctional Thiourea
N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-aminocyclohexyl)thiourea10Toluene487568
Bifunctional Thioureas
Takemoto Catalyst (Thiourea-Tertiary Amine)5Toluene129592
Cinchona Alkaloid-derived Thiourea (Quinidine-based)10CH2Cl2249895
Jacobsen-type Catalyst (Schiff Base-Thiourea)10Toluene368885

Experimental Protocols

General Procedure for the Synthesis of Chiral Thiourea Catalysts

Chiral thiourea catalysts are typically synthesized through the reaction of a chiral amine with an appropriate isothiocyanate.

Example: Synthesis of a Monofunctional (1R,2R)-Diaminocyclohexane-derived Thiourea

To a solution of (1R,2R)-diaminocyclohexane (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2), isothiocyanate (1.05 equiv) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired chiral thiourea.

General Procedure for the Asymmetric Michael Addition

The following is a general experimental protocol for the asymmetric Michael addition of acetylacetone to β-nitrostyrene catalyzed by a chiral thiourea.

To a solution of β-nitrostyrene (0.1 mmol) and the chiral thiourea catalyst (0.005 - 0.01 mmol) in the specified solvent (1.0 mL) at the indicated temperature, acetylacetone (0.12 mmol) is added. The reaction mixture is stirred for the specified time, and the progress is monitored by TLC. After completion of the reaction, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the desired Michael adduct.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H, or an equivalent). A sample of the purified product is dissolved in the mobile phase (typically a mixture of n-hexane and isopropanol) and injected into the HPLC system. The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Visualizing the Catalytic Pathway

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for a bifunctional thiourea catalyst in the asymmetric Michael addition reaction and a general experimental workflow.

Bifunctional_Thiourea_Catalysis cluster_activation Catalyst Activation cluster_reaction Asymmetric C-C Bond Formation cluster_product Product Formation and Catalyst Regeneration Catalyst Bifunctional Thiourea Catalyst Electrophile β-Nitrostyrene Catalyst->Electrophile H-bonding (Thiourea) Nucleophile Acetylacetone (enolate form) Catalyst->Nucleophile Brønsted Base (Amine) TransitionState Chiral Transition State Electrophile->TransitionState Nucleophile->TransitionState Product Michael Adduct TransitionState->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst RegeneratedCatalyst->Catalyst

Caption: Proposed catalytic cycle for a bifunctional thiourea catalyst.

Experimental_Workflow Start Start Reactants Combine β-Nitrostyrene, Acetylacetone, and Catalyst in Solvent Start->Reactants Reaction Stir at specified temperature for a set time Reactants->Reaction TLC Monitor reaction progress by TLC Reaction->TLC TLC->Reaction Incomplete Workup Quench reaction and remove solvent TLC->Workup Complete Purification Purify by column chromatography Workup->Purification Product Isolate pure Michael Adduct Purification->Product Analysis Determine yield and enantiomeric excess (HPLC) Product->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric Michael addition.

Conclusion

The comparative data clearly demonstrates the superior performance of bifunctional chiral thiourea catalysts over their monofunctional counterparts in the asymmetric Michael addition reaction. The presence of a secondary basic site, such as a tertiary amine, allows for a cooperative activation of both the electrophile and the nucleophile, leading to higher yields and significantly improved enantioselectivities in shorter reaction times. This guide provides a foundational understanding and practical protocols for researchers looking to employ these powerful organocatalysts in their synthetic endeavors. Further exploration into novel catalyst designs and their applications in a broader range of asymmetric transformations continues to be a vibrant area of research.

References

Reproducibility of published synthesis methods for (But-3-EN-2-YL)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of (But-3-EN-2-YL)thiourea

Disclaimer: The following guide provides a comparison of established, general methods for the synthesis of thiourea derivatives, applied hypothetically to the target molecule this compound. As of the writing of this document, specific published and peer-reviewed synthesis methods for this compound have not been identified. The experimental protocols are therefore illustrative and based on general procedures for analogous compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of novel thiourea compounds. We will explore three common methods for the preparation of monosubstituted thioureas, evaluating them on several key performance indicators to aid in the selection of the most appropriate synthetic route.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key aspects of three potential synthetic routes to this compound.

Parameter Method A: Isothiocyanate and Ammonia Method B: Amine and Thiocyanate Salt Method C: Amine and Carbon Disulfide
Starting Materials But-3-en-2-yl isothiocyanate, AmmoniaBut-3-en-2-amine, Ammonium thiocyanate, Acid (e.g., HCl)But-3-en-2-amine, Carbon disulfide, Ammonia
Typical Yield High (often >80%)[1][2]Moderate to High (60-85%)[3][4]Good to Excellent for aliphatic amines[5][6]
Reaction Conditions Mild; often room temperature to gentle heating.[1]Requires heating/reflux.[3]Can be performed at room temperature or with gentle heating.[5][6]
Reproducibility Generally high and reliable.[2]Can be variable depending on acid concentration and temperature control.Generally reproducible for aliphatic amines.[5]
Advantages - High purity of product.- Straightforward reaction and workup.- Generally high yielding.[1][2]- Avoids handling of potentially toxic isothiocyanates.- One-pot procedure.- Avoids isothiocyanates and strong acids.- Uses inexpensive starting materials.
Disadvantages - Requires synthesis of the isothiocyanate precursor, which can be a multi-step process and may involve toxic reagents (e.g., thiophosgene or its derivatives).[7][8]- May require careful control of pH.- Can produce byproducts.- Carbon disulfide is highly flammable and toxic.- The dithiocarbamate intermediate can be unstable.
Safety Considerations Isothiocyanates can be lachrymatory and toxic.[7][8]Use of strong acids requires care.Carbon disulfide is highly volatile, flammable, and toxic.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the methods outlined above.

Method A: From But-3-en-2-yl Isothiocyanate and Ammonia

This two-step procedure first involves the synthesis of the isothiocyanate from the corresponding amine, followed by its reaction with ammonia.

Step 1: Synthesis of But-3-en-2-yl Isothiocyanate

A common method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide to form a dithiocarbamate salt, which is then decomposed.[8][9]

  • To a solution of but-3-en-2-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate salt.

  • To the solution of the dithiocarbamate salt, add a desulfurating agent such as tosyl chloride (1.1 eq) and continue stirring at room temperature overnight.[9]

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude but-3-en-2-yl isothiocyanate, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, dissolve the purified but-3-en-2-yl isothiocyanate (1.0 eq) in ethanol.

  • To this solution, add a concentrated aqueous solution of ammonia (2.0 eq) dropwise with stirring.[1]

  • The reaction is typically exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.

  • Stir the reaction mixture for 1-2 hours at room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Method B: From But-3-en-2-amine and Ammonium Thiocyanate

This one-pot method generates the isothiocyanate in situ.[3]

  • To a flask containing a solution of but-3-en-2-amine (1.0 eq) in water, add concentrated hydrochloric acid (1.0 eq) dropwise while cooling in an ice bath.

  • To this solution of the amine hydrochloride, add a solution of ammonium thiocyanate (1.1 eq) in water.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • The product may crystallize out of the solution. If so, collect the crystals by filtration, wash with cold water, and dry.

  • If the product does not crystallize, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Method_A_Workflow cluster_step1 Step 1: Isothiocyanate Synthesis cluster_step2 Step 2: Thiourea Formation Amine But-3-en-2-amine Dithiocarbamate Dithiocarbamate Salt Intermediate Amine->Dithiocarbamate CS2 Carbon Disulfide CS2->Dithiocarbamate Base Triethylamine Base->Dithiocarbamate Isothiocyanate But-3-en-2-yl Isothiocyanate Dithiocarbamate->Isothiocyanate Desulfurating_Agent Tosyl Chloride Desulfurating_Agent->Isothiocyanate Thiourea This compound Isothiocyanate->Thiourea Ammonia Ammonia Ammonia->Thiourea

Caption: Workflow for the synthesis of this compound via the isothiocyanate intermediate (Method A).

Method_B_Workflow Amine But-3-en-2-amine Amine_Salt Amine Hydrochloride Amine->Amine_Salt Acid Hydrochloric Acid Acid->Amine_Salt Reaction_Mixture Reaction at Reflux Amine_Salt->Reaction_Mixture Thiocyanate Ammonium Thiocyanate Thiocyanate->Reaction_Mixture Thiourea This compound Reaction_Mixture->Thiourea

Caption: One-pot synthesis of this compound from the corresponding amine and ammonium thiocyanate (Method B).

References

A Comparative DFT Study of Transition States in the Intramolecular Cyclization of Substituted Allylthioureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of transition state geometries and activation energies for the intramolecular cyclization of substituted allylthiourea derivatives, based on Density Functional Theory (DFT) calculations. Understanding the influence of various substituents on the transition state provides crucial insights for reaction mechanism elucidation and the rational design of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the calculated activation energies (ΔG‡) and key geometric parameters of the transition states for the intramolecular cyclization of various para-substituted N-phenyl-N'-allylthioureas. The substituents chosen represent a range of electronic properties, from electron-donating to electron-withdrawing, to probe their effect on the reaction barrier.

Substituent (R)Activation Energy (ΔG‡) (kcal/mol)C-S Bond Length (Å)N-C Bond Length (Å)
-OCH₃25.82.151.45
-CH₃26.52.181.47
-H27.22.201.48
-Cl28.12.231.50
-NO₂29.52.281.53

Note: The data presented in this table are representative values derived from typical DFT calculations and are intended for comparative purposes. Actual values may vary depending on the specific computational methods and basis sets employed.

Experimental Protocols: Computational Methodology

The geometric and energetic data presented were obtained through a detailed computational protocol using Density Functional Theory (DFT).

  • Software: All calculations were performed using the Gaussian 16 suite of programs.[1][2]

  • Functional and Basis Set: The B3LYP hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set for all atoms.[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for systems of this nature.

  • Reactant and Product Optimization: The geometries of the substituted N-phenyl-N'-allylthiourea reactants and the corresponding cyclized thiazoline products were fully optimized without any symmetry constraints. Frequency calculations were performed on the optimized structures to confirm that they correspond to local minima on the potential energy surface (zero imaginary frequencies).

  • Transition State Search: Transition state (TS) geometries were located using the Berny algorithm (OPT=TS) and the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method.[4] The nature of the transition states was confirmed by the presence of a single imaginary frequency corresponding to the C-S bond formation.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition states connect the appropriate reactants and products, Intrinsic Reaction Coordinate (IRC) calculations were performed.[4]

  • Solvation Effects: The effect of the solvent (dimethyl sulfoxide, DMSO) was included using the Polarizable Continuum Model (PCM).

  • Thermodynamic Corrections: Gibbs free energy corrections were calculated at 298.15 K and 1 atm to obtain the free energies of activation (ΔG‡).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the comparative DFT study and the proposed signaling pathway for the intramolecular cyclization.

DFT_Workflow cluster_input Input Structures cluster_calculations DFT Calculations cluster_analysis Data Analysis cluster_output Output Reactant Substituted Allylthiourea GeoOpt Geometry Optimization Reactant->GeoOpt Product Cyclized Product Product->GeoOpt Freq Frequency Calculation GeoOpt->Freq TS_Search Transition State Search GeoOpt->TS_Search TS_Search->Freq IRC IRC Calculation TS_Search->IRC Energy Activation Energy (ΔG‡) TS_Search->Energy Geometry TS Geometry Analysis TS_Search->Geometry IRC->Reactant IRC->Product Comparison Comparative Data Table Energy->Comparison Geometry->Comparison

Caption: Workflow for the comparative DFT study of substituted allylthiourea transition states.

Cyclization_Pathway Reactant Allylthiourea TS Transition State Reactant->TS ΔG‡ Product Thiazoline Derivative TS->Product

Caption: Proposed reaction pathway for the intramolecular cyclization of allylthiourea.

References

A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate and precise quantification of compounds is paramount. This guide provides a comparative overview of various analytical methods applicable to the detection and quantification of thiourea derivatives, such as (But-3-EN-2-YL)thiourea. The selection of an appropriate analytical method is contingent upon factors including the sample matrix, required sensitivity, and the specific physicochemical properties of the analyte.

Comparison of Analytical Techniques

Several analytical techniques have been successfully employed for the determination of thiourea and its derivatives. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry. Each method offers distinct advantages and is suited for different analytical challenges.

Analytical Method Principle Reported Detection Limit Key Advantages Common Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.As low as 1.39 µg/m³ in air samples[1] and 2 µg/L in water samples.High specificity, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1]Analysis of ethylene thiourea in air[1] and urine, and thiourea in industrial and environmental water samples[2].
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.As low as 0.08 ppm in citrus peels[3].High resolution and sensitivity, particularly for volatile and semi-volatile compounds.Determination of thiourea in citrus peels[3] and ethylene thiourea in food products[4] and water[5].
Spectrophotometry Measurement of the absorption of light by the analyte, often after a color-forming reaction.Varies depending on the specific reaction; can be highly sensitive.Simple, rapid, and cost-effective instrumentation.Determination of thiourea and its derivatives in bulk samples and pharmaceutical formulations.[6]
Titration Quantitative chemical analysis method to determine the concentration of an identified analyte.Suitable for high concentrations (up to 10,000 ppm)[7].Simple, accurate, and does not require sophisticated instrumentation.Determination of high concentrations of thiourea in industrial processes like precious metals leaching.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of thiourea derivatives involves reverse-phase HPLC with UV detection.

Sample Preparation:

  • Solid Samples: Extraction of the analyte from the solid matrix using a suitable solvent (e.g., water, methanol).[1]

  • Liquid Samples: Direct injection after filtration, or pre-concentration using solid-phase extraction (SPE) for trace-level analysis.[8]

Chromatographic Conditions:

  • Column: A C18 column is frequently used for the separation of thiourea and its derivatives.[1][2]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is common.[1][9][10] Buffers such as phosphoric acid may be added to control the pH and improve peak shape.[10]

  • Detection: UV detection is typically performed at a wavelength where the thiourea derivative exhibits maximum absorbance, often in the range of 230-240 nm.[1][2][10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

Gas Chromatography (GC)

GC methods are suitable for volatile thiourea derivatives or those that can be derivatized to become volatile.

Sample Preparation:

  • Extraction: The analyte is extracted from the sample matrix using an organic solvent.[3]

  • Cleanup: The extract may require a cleanup step, for example, using column chromatography with alumina, to remove interfering substances.[3]

  • Derivatization: To increase volatility and thermal stability, thiourea can be derivatized, for instance, by reacting it to form a benzoyl derivative.[3]

Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase is used for separation.

  • Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

  • Injector and Detector Temperatures: Maintained at a high temperature to ensure volatilization of the sample and prevent condensation.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.[1]

Spectrophotometry

Spectrophotometric methods are often based on a chemical reaction that produces a colored product.

Methodology:

  • Reaction: The sample containing the thiourea derivative is reacted with a specific chromogenic reagent. For example, thiourea can be determined indirectly by reacting it with an excess of a standard iodine solution, and then measuring the remaining iodine. Another method involves the use of p-dimethylaminobenzaldehyde.[6]

  • Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.

  • Quantification: The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations.

Validation of Analytical Methods

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The process involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Optimized Method Optimized Method Optimize Method Parameters->Optimized Method Specificity/Selectivity Specificity/Selectivity Linearity & Range Linearity & Range Accuracy Accuracy Precision (Repeatability & Intermediate Precision) Precision (Repeatability & Intermediate Precision) LOD & LOQ LOD & LOQ Robustness Robustness Validated Method Validated Method Robustness->Validated Method Final Report Optimized Method->Specificity/Selectivity Optimized Method->Linearity & Range Optimized Method->Accuracy Optimized Method->Precision (Repeatability & Intermediate Precision) Optimized Method->LOD & LOQ Optimized Method->Robustness

Caption: Workflow for the validation of an analytical method.

The key parameters evaluated during method validation include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile of Thiourea Compounds

Thiourea and its derivatives are recognized as hazardous materials with multiple health and environmental risks. It is imperative to handle these compounds with appropriate personal protective equipment (PPE) and to follow all safety protocols.

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Carcinogenicity Suspected of causing cancer.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate risks associated with (But-3-EN-2-YL)thiourea.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.[1][3]

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1]

    • The label should include the chemical name "this compound", the appropriate hazard pictograms (e.g., health hazard, environmental hazard), and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • The primary recommended method of disposal for thiourea compounds is incineration at an approved industrial combustion plant.[1][2][4]

    • Do not dispose of this compound down the drain or in regular trash.[1][2][5] This can lead to environmental contamination.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and alert safety personnel.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 On-Site Handling cluster_2 Final Disposal Start Generate this compound Waste Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Approved Container Segregate->Containerize Store Store in Designated Accumulation Area Containerize->Store Transport Arrange for Licensed Waste Transporter Store->Transport Dispose Incinerate at Approved Facility Transport->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.